SDZ 220-581 Ammonium salt
Beschreibung
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClNO5P.H3N/c17-14-4-2-1-3-13(14)12-6-10(8-15(18)16(19)20)5-11(7-12)9-24(21,22)23;/h1-7,15H,8-9,18H2,(H,19,20)(H2,21,22,23);1H3/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKZYMJZKPLCNJ-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)CP(=O)(O)O)CC(C(=O)O)N)Cl.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)CP(=O)(O)O)C[C@@H](C(=O)O)N)Cl.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179411-94-0 | |
| Record name | 179411-94-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unveiling the Potency of SDZ 220-581 Ammonium Salt: A Technical Guide to its pKi Value and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological properties of SDZ 220-581 ammonium salt, a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. A comprehensive understanding of its binding affinity, mechanism of action, and the experimental methodologies used for its characterization is crucial for its application in neuroscience research and drug development.
Quantitative Analysis of Binding Affinity
The binding affinity of this compound for the NMDA receptor is quantified by its pKi value. The pKi is the negative logarithm of the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the agonist. A higher pKi value indicates a greater binding affinity.
| Compound | Target Receptor | pKi Value |
| This compound | NMDA Receptor | 7.7[1][2][3][4][5][6] |
Table 1: Binding Affinity of this compound. This table summarizes the reported pKi value of this compound for the NMDA receptor.
Mechanism of Action: Competitive Antagonism
SDZ 220-581 acts as a competitive antagonist at the glutamate binding site of the NMDA receptor.[1][5][7] This means that it directly competes with the endogenous agonist, glutamate, for the same binding site on the receptor. By binding to the receptor, SDZ 220-581 prevents the conformational change necessary for channel opening, thereby inhibiting the influx of calcium ions (Ca²⁺) that would normally occur upon glutamate binding. This blockade of Ca²⁺ influx is the primary mechanism through which SDZ 220-581 exerts its pharmacological effects.
Experimental Protocols
The determination of the pKi value for a competitive antagonist like SDZ 220-581 typically involves radioligand binding assays. Below is a generalized, detailed methodology representative of the techniques employed.
Protocol: Determination of pKi via Radioligand Binding Assay
1. Membrane Preparation:
-
Source: Rodent brain tissue (e.g., cortex or hippocampus), which has a high density of NMDA receptors, is commonly used.
-
Homogenization: The tissue is homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) to lyse the cells and release the cell membranes.
-
Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed to pellet the membranes.
-
Washing: The membrane pellet is washed multiple times with fresh buffer to remove endogenous ligands and other interfering substances. The final pellet is resuspended in the assay buffer.
2. Competitive Binding Assay:
-
Radioligand: A radiolabeled ligand that specifically binds to the glutamate site of the NMDA receptor is used (e.g., [³H]CGP 39653).
-
Incubation: A constant concentration of the radioligand is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled competitive antagonist, SDZ 220-581.
-
Equilibrium: The incubation is carried out for a sufficient period to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand. This is typically achieved by rapid filtration through glass fiber filters, which trap the membranes and the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
3. Data Analysis:
-
IC₅₀ Determination: The data are plotted as the percentage of specific binding versus the logarithm of the concentration of SDZ 220-581. A sigmoidal curve is fitted to the data to determine the IC₅₀ value, which is the concentration of SDZ 220-581 that inhibits 50% of the specific binding of the radioligand.
-
Ki Calculation: The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation:
where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
pKi Calculation: The pKi is then calculated as the negative logarithm of the Ki value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for determining antagonist affinity.
Conclusion
This compound is a high-affinity, competitive antagonist of the NMDA receptor, as evidenced by its pKi value of 7.7. Its mechanism of action involves the direct blockade of the glutamate binding site, preventing ion channel activation and subsequent intracellular calcium signaling. The characterization of its binding affinity relies on well-established radioligand binding assays. This comprehensive understanding is fundamental for the continued investigation and potential therapeutic application of SDZ 220-581 in neurological research.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 5. Buy (2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane | 179411-94-0 [smolecule.com]
- 6. mdpi.com [mdpi.com]
- 7. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Deep Dive into SDZ 220-581 Ammonium Salt: A Competitive iGluR Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SDZ 220-581 ammonium salt is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors (iGluRs).[1][2][3] By binding to the glutamate recognition site on the NMDA receptor, SDZ 220-581 prevents receptor activation by the endogenous agonist glutamate.[4] This mechanism of action underlies its significant neuroprotective and anticonvulsant properties, which have been demonstrated in various preclinical models. This technical guide provides an in-depth overview of the pharmacological profile of SDZ 220-581, detailed experimental protocols for its characterization, and a summary of its effects on downstream signaling pathways.
Introduction
Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and its receptors are crucial for mediating fast synaptic transmission, synaptic plasticity, learning, and memory.[4] Ionotropic glutamate receptors are ligand-gated ion channels that are broadly classified into three subtypes: NMDA, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[1][5][6][7] Overactivation of these receptors, particularly the NMDA receptor, can lead to excessive calcium influx and subsequent excitotoxic neuronal death, a pathological process implicated in numerous neurological disorders.[4]
SDZ 220-581 ((S)-α-amino-2'-chloro-5-(phosphonomethyl)[1,1'-biphenyl]-3-propanoic acid) is a biphenyl derivative of 2-amino-7-phosphono-heptanoic acid (AP7) that exhibits high affinity and selectivity for the NMDA receptor.[8] Its competitive antagonism at the glutamate binding site makes it a valuable research tool for investigating the role of NMDA receptors in physiological and pathological processes. Furthermore, its demonstrated in vivo efficacy, particularly its anticonvulsant activity, highlights its potential as a therapeutic agent.[4][8]
Physicochemical Properties and Data
A summary of the key physicochemical properties of SDZ 220-581 is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-amino-3-[2'-chloro-5'-(phosphonomethyl)biphenyl-3-yl]propanoic acid | |
| Molecular Formula | C₁₆H₁₇ClNO₅P | [1] |
| Molecular Weight | 369.74 g/mol | [1] |
| CAS Number | 174575-17-8 | [1] |
| pKi (NMDA Receptor) | 7.7 | [1][2][4] |
| Solubility | Soluble in DMSO (8.57 mg/mL) | [4] |
Pharmacological Profile: iGluR Binding Affinity
| Receptor Subtype | Binding Affinity (pKi) | Reference |
| NMDA | 7.7 | [1][2][4] |
| AMPA | Not reported | |
| Kainate | Not reported |
Mechanism of Action and Downstream Signaling
As a competitive antagonist, SDZ 220-581 directly competes with glutamate for its binding site on the NMDA receptor. This prevents the conformational change required for ion channel opening, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions.
The antagonism of NMDA receptor-mediated signaling can impact various downstream intracellular pathways. One key pathway affected is the Extracellular signal-Regulated Kinase (ERK) pathway. NMDA receptor activation can lead to the phosphorylation and activation of ERK1/2, which in turn regulates transcription factors involved in synaptic plasticity and cell survival. By blocking the initial NMDA receptor activation, SDZ 220-581 is expected to attenuate the downstream activation of the ERK1/2 signaling cascade.
Mechanism of SDZ 220-581 Action
Experimental Protocols
Radioligand Binding Assay for NMDA Receptor Affinity
This protocol is adapted from methodologies used for characterizing NMDA receptor antagonists.
Objective: To determine the binding affinity (Ki) of SDZ 220-581 for the NMDA receptor.
Materials:
-
Rat cortical membranes
-
[³H]CGP 39653 (radioligand)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Binding Reaction: In a 96-well plate, combine the cortical membranes, a fixed concentration of [³H]CGP 39653, and varying concentrations of SDZ 220-581.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of SDZ 220-581 that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Radioligand Binding Workflow
In Vivo Maximal Electroshock Seizure (MES) Test
This protocol is based on the established MES model for assessing anticonvulsant activity.[8]
Objective: To evaluate the anticonvulsant efficacy of SDZ 220-581.
Animals:
-
Male rats or mice
Materials:
-
This compound
-
Vehicle (e.g., saline, carboxymethyl cellulose)
-
Electroshock device with corneal electrodes
-
Topical anesthetic for the cornea
Procedure:
-
Drug Administration: Administer SDZ 220-581 or vehicle to the animals via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Time to Peak Effect: Conduct the test at the predetermined time of peak effect for the drug.
-
Anesthesia and Electrode Placement: Apply a topical anesthetic to the corneas of the animal. Place the corneal electrodes, moistened with saline, on the corneas.
-
Electroshock: Deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds).
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.
-
Protection Criteria: An animal is considered protected if the tonic hindlimb extension is abolished.
-
Data Analysis: Calculate the percentage of animals protected in each treatment group and determine the median effective dose (ED50).
In Vivo MES Test Workflow
Conclusion
This compound is a well-characterized, potent, and selective competitive NMDA receptor antagonist. Its ability to block glutamate-induced excitotoxicity and its proven anticonvulsant effects in preclinical models make it an invaluable tool for neuroscience research. The detailed protocols and data presented in this guide provide a comprehensive resource for scientists and researchers working to further elucidate the roles of NMDA receptors in health and disease and to explore the therapeutic potential of their antagonists. Further investigation into its selectivity profile across all iGluR subtypes and its specific impact on downstream signaling pathways such as the ERK1/2 cascade will continue to refine our understanding of this important pharmacological agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SDZ 220-581 - Immunomart [immunomart.com]
- 3. adooq.com [adooq.com]
- 4. Sdz 220-581 (174575-17-8) for sale [vulcanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Biphenyl-derivatives of 2-amino-7-phosphono-heptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonists--II. Pharmacological characterization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of SDZ 220-581 Ammonium Salt: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SDZ 220-581 ammonium salt is a potent and orally active competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] This document provides a comprehensive overview of its pharmacological profile, including its mechanism of action, binding affinity, and effects on downstream signaling pathways. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and development. Quantitative data are summarized in tabular format for ease of comparison.
Introduction
The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors, plays a crucial role in synaptic plasticity, learning, and memory.[3] However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders. SDZ 220-581, a biphenyl-derivative of 2-amino-7-phosphono-heptanoic acid, is a selective and competitive antagonist at the NMDA receptor, demonstrating high affinity for the glutamate binding site.[3][4] Its ability to cross the blood-brain barrier and its oral activity make it a valuable tool for investigating the role of NMDA receptors in both physiological and pathological processes.[1][5]
Mechanism of Action
SDZ 220-581 exerts its pharmacological effects by competitively inhibiting the binding of the endogenous agonist, glutamate, to the GluN2 subunit of the NMDA receptor.[3] This antagonism prevents the opening of the ion channel, thereby blocking the influx of Ca²⁺ and Na⁺ ions that is characteristic of NMDA receptor activation. Unlike non-competitive antagonists that bind within the ion channel, SDZ 220-581's competitive nature allows for a more nuanced modulation of receptor activity.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters that define the pharmacological profile of SDZ 220-581.
Table 1: In Vitro Binding Affinity
| Parameter | Value | Receptor/Tissue Source | Reference |
| pKi | 7.7 | NMDA Receptor | [1][2][3] |
| Ki | ~20 nM | NMDA Receptor | Calculated from pKi |
Table 2: In Vivo Efficacy
| Assay | Species | Endpoint | Effective Dose (ED₅₀) | Route of Administration | Reference |
| Maximal Electroshock Seizure (MES) | Mouse | Protection against tonic hindlimb extension | < 3.2 mg/kg | Oral | [5] |
| Prepulse Inhibition (PPI) Disruption | Rat | Reduction in PPI | 2.5 mg/kg | Subcutaneous | [6] |
Experimental Protocols
In Vitro: Competitive NMDA Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of SDZ 220-581 for the NMDA receptor.
Methodology:
-
Membrane Preparation: Whole brains from adult male Wistar rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 48,000 x g for 20 minutes. The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 30 minutes to remove endogenous glutamate. Following another centrifugation, the final pellet is resuspended in buffer and stored at -80°C. Protein concentration is determined using a Bradford assay.
-
Binding Assay: The assay is performed in a 96-well plate format. Each well contains:
-
50 µL of rat brain membrane preparation (100-200 µg protein)
-
25 µL of [³H]-CGP 39653 (a specific NMDA receptor antagonist radioligand) at a final concentration of 2-5 nM.
-
25 µL of varying concentrations of SDZ 220-581 (e.g., 10⁻¹⁰ to 10⁻⁴ M) or vehicle.
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled L-glutamate (1 mM).
-
-
Incubation and Filtration: The plates are incubated at 4°C for 40 minutes. The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed three times with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of SDZ 220-581 that inhibits 50% of specific [³H]-CGP 39653 binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo: Maximal Electroshock Seizure (MES) Test
Objective: To assess the anticonvulsant activity of SDZ 220-581.
Methodology:
-
Animals: Male albino mice (20-25 g) are used.[1] Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Drug Administration: SDZ 220-581 is dissolved in a suitable vehicle (e.g., 0.9% saline with 1-2 drops of Tween 80) and administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group is also included.
-
MES Induction: At a predetermined time after drug administration (e.g., 30, 60, 120 minutes), a maximal seizure is induced via corneal electrodes.[1] An alternating current (e.g., 50 mA, 60 Hz) is delivered for a short duration (e.g., 0.2 seconds) using an electroconvulsometer.[1]
-
Observation: Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint for protection.
-
Data Analysis: The number of animals protected in each dose group is recorded, and the percentage of protection is calculated. The ED₅₀ (the dose that protects 50% of the animals) is determined using probit analysis.
In Vivo: Prepulse Inhibition (PPI) Test
Objective: To evaluate the effect of SDZ 220-581 on sensorimotor gating.
Methodology:
-
Apparatus: The test is conducted in a sound-attenuated startle chamber equipped with a piezoelectric accelerometer to detect and transduce the animal's startle response.
-
Animals: Male rats (e.g., Sprague-Dawley, 250-350 g) are used.
-
Drug Administration: SDZ 220-581 is administered subcutaneously (s.c.) at the desired doses (e.g., 2.5 mg/kg) 30 minutes before the test session.[7]
-
Test Session:
-
Acclimation: The rat is placed in the startle chamber and allowed to acclimate for 5 minutes with a constant background white noise (e.g., 65 dB).[2]
-
Habituation: A series of startle pulses (e.g., 120 dB, 40 ms duration) are presented to habituate the animal.[2]
-
PPI Trials: The session consists of a pseudorandom presentation of different trial types:
-
Pulse Alone: A 120 dB startle pulse (40 ms).
-
Prepulse + Pulse: A prepulse of varying intensity (e.g., 70, 75, 80 dB) is presented 100 ms before the 120 dB startle pulse.[2]
-
No Stimulus: Background noise only.
-
-
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as a percentage reduction in the startle response in the presence of the prepulse compared to the pulse-alone trial: %PPI = [1 - (Startle amplitude on prepulse+pulse trial / Startle amplitude on pulse-alone trial)] x 100.
Signaling Pathways
Blockade of the NMDA receptor by SDZ 220-581 is expected to modulate several downstream signaling cascades that are critical for neuronal function and survival. While direct experimental evidence for SDZ 220-581's effect on these pathways is emerging, the known consequences of NMDA receptor antagonism provide a strong basis for the predicted signaling events.
Inhibition of Calcium-Dependent Signaling
The primary consequence of SDZ 220-581's action is the reduction of Ca²⁺ influx into the postsynaptic neuron. This directly impacts the activity of numerous calcium-dependent enzymes and signaling molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 4. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pre-pulse Inhibition [augusta.edu]
- 6. ja.brc.riken.jp [ja.brc.riken.jp]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to SDZ 220-581 Ammonium Salt for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SDZ 220-581 ammonium salt, a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This document collates critical data, detailed experimental protocols, and visual representations of its mechanism of action and experimental applications to support its use in neuroscience research.
Core Compound Profile
SDZ 220-581 is a biphenyl derivative of 2-amino-7-phosphono-heptanoic acid that acts as a competitive antagonist at the glutamate binding site of the NMDA receptor.[1][2][3] Its high affinity for this site is quantified by a pKi value of 7.7.[1][2][3][4][5][6][7] This compound is centrally active following oral administration and has demonstrated a range of effects in preclinical models, including anticonvulsant, neuroprotective, and sensorimotor gating modulation properties.[4][8][9]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of SDZ 220-581 derived from various preclinical studies.
Table 1: Receptor Binding Affinity
| Parameter | Value | Target | Ligand Site |
| pKi | 7.7 | NMDA Receptor | Glutamate |
Table 2: In Vivo Efficacy and Potency
| Model | Species | Route of Administration | Effective Dose | Effect |
| Maximal Electroshock Seizure (MES) | Mice & Rats | Oral | 10 mg/kg | Full protection against seizures.[4][5][8] |
| Maximal Electroshock Seizure (MES) | Mice | Oral | ED₅₀ < 3.2 mg/kg | Protection against MES-induced seizures.[9] |
| Quinolinic Acid-Induced Neurotoxicity | Rats | Intraperitoneal (i.p.) | 3-15 mg/kg | Reduction of striatal lesions.[8] |
| Quinolinic Acid-Induced Neurotoxicity | Rats | Oral | 10-50 mg/kg | Reduction of striatal lesions.[8] |
| Middle Cerebral Artery Occlusion (MCAO) | Rats | Intravenous (i.v.) | Not specified | 40-50% reduction in infarct size (pre-MCAO).[8] |
| Middle Cerebral Artery Occlusion (MCAO) | Rats | Intravenous (i.v.) | Not specified | 20-30% reduction in infarct size (1 hr post-MCAO).[8] |
| Middle Cerebral Artery Occlusion (MCAO) | Rats | Oral | ≥ 2 x 10 mg/kg | 20-30% protection.[8] |
| Haloperidol-Induced Catalepsy | Rats | Intraperitoneal (i.p.) | 0.32-3.2 mg/kg | Dose- and time-dependent reduction in catalepsy.[10] |
| Prepulse Inhibition (PPI) Disruption | Rats | Not specified | 2.5 mg/kg | Significant reduction in PPI.[11] |
Signaling Pathway and Mechanism of Action
SDZ 220-581 exerts its effects by competitively inhibiting the binding of the excitatory neurotransmitter glutamate to the NMDA receptor. This action prevents the opening of the ion channel associated with the receptor, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions. The following diagram illustrates this mechanism.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments in which SDZ 220-581 has been characterized.
Maximal Electroshock (MES) Seizure Model
This model is used to evaluate the anticonvulsant properties of a compound and is considered a model of generalized tonic-clonic seizures.
Materials:
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Animal restrainers
-
0.5% Tetracaine hydrochloride solution (topical anesthetic)
-
0.9% Saline solution
-
This compound and vehicle control
-
Male CF-1 mice or Sprague-Dawley rats
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory environment. Administer SDZ 220-581 or vehicle control orally at the desired dose (e.g., 10 mg/kg).[8] The test is conducted at the time of peak effect.
-
Anesthesia and Electrode Placement: Gently restrain the animal. Apply a drop of 0.5% tetracaine hydrochloride solution to the corneas for local anesthesia, followed by a drop of 0.9% saline to ensure good electrical contact.[9] Place the corneal electrodes on the eyes.
-
Stimulation: Deliver an alternating current electrical stimulus. Typical parameters are 50 mA at 60 Hz for 0.2 seconds for mice and 150 mA at 60 Hz for 0.2 seconds for rats.[1][9]
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. This is the primary endpoint.[1]
-
Data Analysis: An animal is considered protected if the tonic hindlimb extension is abolished. The percentage of protected animals in the drug-treated group is compared to the vehicle-treated group. The ED₅₀ can be calculated using probit analysis.[1]
Middle Cerebral Artery Occlusion (MCAO) Model
This surgical model of focal cerebral ischemia is used to assess the neuroprotective effects of compounds like SDZ 220-581.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane, chloral hydrate)
-
Operating microscope
-
Surgical instruments
-
4-0 nylon monofilament with a blunted, poly-L-lysine-coated tip
-
Heating pad to maintain body temperature
-
2,3,5-triphenyltetrazolium chloride (TTC) for staining
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a supine position. Maintain body temperature at 37°C.[10][12]
-
Surgical Exposure: Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[12]
-
Vessel Ligation and Incision: Ligate the distal ECA and its branches. Place a temporary ligature around the CCA and ICA. Make a small incision in the ECA stump.[12]
-
Occlusion: Introduce the prepared 4-0 nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). The insertion depth is typically 17-20 mm from the CCA bifurcation.[10][12]
-
Reperfusion (for transient MCAO): After the desired occlusion period (e.g., 1-2 hours), withdraw the filament to allow for reperfusion.
-
Post-operative Care: Suture the incision and allow the animal to recover.
-
Infarct Volume Assessment: After a set period (e.g., 24 hours), euthanize the animal, remove the brain, and slice it into coronal sections. Incubate the slices in 2% TTC solution. The healthy tissue will stain red, while the infarcted tissue will remain white.[10]
-
Data Analysis: Quantify the infarct volume using image analysis software and express it as a percentage of the total brain volume.
Haloperidol-Induced Catalepsy Test
This model is used to assess the potential extrapyramidal side effects of antipsychotic drugs and the ability of other compounds to modulate them. SDZ 220-581 has been shown to reverse haloperidol-induced catalepsy.[10]
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Haloperidol solution
-
This compound and vehicle control
-
Catalepsy bar (a horizontal bar raised from the floor)
-
Stopwatch
Procedure:
-
Drug Administration: Administer the test compound (SDZ 220-581, e.g., 0.32-3.2 mg/kg i.p.) or vehicle. After a set pre-treatment time, administer haloperidol (e.g., 1.0 mg/kg s.c. or i.p.).[3][10][13]
-
Catalepsy Assessment: At various time points after haloperidol administration (e.g., 30, 60, 90 minutes), test for catalepsy.[14]
-
Positioning: Gently place the rat's forepaws on the horizontal bar.[3][13]
-
Measurement: Start the stopwatch and measure the time the rat remains in this unnatural posture (descent latency). A cut-off time (e.g., 120 or 180 seconds) is typically used.[14][15]
-
Data Analysis: Compare the descent latencies between the group treated with haloperidol alone and the group treated with haloperidol plus SDZ 220-581.
Conclusion
This compound is a valuable research tool for investigating the role of the NMDA receptor in various physiological and pathological processes in the central nervous system. Its well-characterized in vivo activity, coupled with its oral bioavailability, makes it a suitable compound for a range of neuroscience studies. The data and protocols provided in this guide are intended to facilitate the design and execution of experiments utilizing this potent NMDA receptor antagonist. Researchers should always adhere to institutional and national guidelines for animal welfare in all experimental procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SDZ 220-581 | NMDAR antagonist | Probechem Biochemicals [probechem.com]
- 6. SDZ 220-581 - Immunomart [immunomart.com]
- 7. SDZ 220-581 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 8. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 10. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disruption of prepulse inhibition and increases in locomotor activity by competitive N-methyl-D-aspartate receptor antagonists in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rwdstco.com [rwdstco.com]
- 13. Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to Investigating NMDA Receptor Function with SDZ 220-581
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The NMDA Receptor and its Significance
The N-methyl-D-aspartate (NMDA) receptor is a pivotal ionotropic glutamate receptor in the central nervous system, playing a critical role in excitatory neurotransmission. Structurally, it is a heterotetrameric complex, typically composed of two GluN1 subunits and two GluN2 subunits. For activation, the NMDA receptor uniquely requires the binding of both glutamate to the GluN2 subunit and a co-agonist, either glycine or D-serine, to the GluN1 subunit.
Under resting conditions, the receptor's ion channel is blocked by a magnesium ion (Mg²⁺). This block is voltage-dependent and is relieved by depolarization of the postsynaptic membrane. Upon successful co-agonist binding and depolarization, the channel opens, allowing an influx of cations, most notably Calcium (Ca²⁺). This Ca²⁺ influx acts as a crucial second messenger, triggering a cascade of downstream signaling events that underpin synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms fundamental to learning and memory.
Given its central role, dysregulation of NMDA receptor activity is implicated in a wide array of neurological and psychiatric disorders. Excessive activation leads to excitotoxicity, a process of neuronal damage and death resulting from prolonged calcium overload, which is a key factor in conditions like stroke and neurodegenerative diseases.[1][2] Conversely, hypofunction of the NMDA receptor has been linked to psychiatric conditions such as schizophrenia.[1] This dual role makes the NMDA receptor a critical target for therapeutic intervention and a subject of intense investigation.
SDZ 220-581: A Profile of a Competitive NMDA Receptor Antagonist
SDZ 220-581 is a potent, orally active, and competitive antagonist of the NMDA receptor.[3][4] As a biphenyl-derivative of 2-amino-7-phosphono-heptanoic acid (AP7), its chemical structure is optimized for high affinity and central nervous system activity.[5][6]
Mechanism of Action
SDZ 220-581 exerts its inhibitory effect by binding directly to the glutamate recognition site on the GluN2 subunit of the NMDA receptor.[1][6] This is a competitive interaction, meaning SDZ 220-581 directly competes with the endogenous agonist, glutamate. By occupying this site, it prevents glutamate from binding and subsequently prevents the conformational change required for channel activation.[1] Importantly, studies have shown that SDZ 220-581 does not bind to the strychnine-insensitive glycine site on the GluN1 subunit or the MK-801 binding site located within the ion channel itself.[6][7] This specificity makes it a valuable tool for isolating and studying the effects of glutamatergic antagonism.
The binding of SDZ 220-581 prevents the influx of Ca²⁺, thereby inhibiting the downstream signaling cascades responsible for both normal synaptic plasticity and pathological excitotoxicity. Its ability to be administered orally and cross the blood-brain barrier makes it particularly useful for in vivo pharmacological studies.[2][5][8]
Quantitative Data Presentation
The efficacy of SDZ 220-581 has been quantified across various in vitro and in vivo models. The following tables summarize key data points for easy reference and comparison.
Table 1: In Vitro Binding Affinity
This table presents the binding affinity of SDZ 220-581 for the NMDA receptor. The pKi value is the negative logarithm of the inhibitory constant (Ki), with higher values indicating stronger binding affinity.
| Compound | Target | Affinity Metric | Value | Reference(s) |
| SDZ 220-581 | NMDA Receptor (Glutamate Site) | pKi | 7.7 | [1][3][6][9] |
Table 2: In Vivo Pharmacological Activity
This table summarizes the effective doses of SDZ 220-581 in various rodent models, demonstrating its utility in studying neuroprotection, anticonvulsant activity, and behavioral effects.
| Model | Species | Endpoint | Route | Effective Dose | Reference(s) |
| Maximal Electroshock Seizures (MES) | Mouse/Rat | Full protection | p.o. | 10 mg/kg | [3][5] |
| Maximal Electroshock Seizures (MES) | Mouse | ED₅₀ | p.o. | < 3.2 mg/kg | [9] |
| Quinolinic Acid-Induced Lesions | Rat | Neuroprotection | i.p. | 3 - 15 mg/kg | [5] |
| Quinolinic Acid-Induced Lesions | Rat | Neuroprotection | p.o. | 10 - 50 mg/kg | [5] |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | 20-30% infarct reduction | i.v. (1hr post) | Not specified | [5] |
| Neuropathic Pain | Rat | Analgesic activity | p.o. | Low doses | [5][10] |
| Prepulse Inhibition (PPI) Disruption | Rat | PPI reduction | Not specified | Not specified | [1] |
| Rotarod Performance | Rat | Motor impairment | Not specified | ~10x MES dose | [5] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline generalized protocols for key experiments where SDZ 220-581 is a valuable tool.
In Vivo Anticonvulsant Activity (Maximal Electroshock Seizure Model)
This protocol assesses the ability of SDZ 220-581 to prevent the spread of seizure activity.
Objective: To determine the anticonvulsant efficacy of SDZ 220-581.
Materials:
-
SDZ 220-581.
-
Vehicle (e.g., appropriate solvent for oral gavage).
-
Electroshock device with corneal electrodes.
-
0.9% saline solution.
Procedure:
-
Animal Preparation: Acclimate animals to the facility for at least one week prior to the experiment. Fast animals overnight but allow free access to water.
-
Drug Administration: Prepare a solution or suspension of SDZ 220-581. Administer the compound or vehicle via oral gavage (p.o.). Doses typically range from 3.2 to 32 mg/kg.[3]
-
Time to Peak Effect: Wait for the appropriate time interval to allow for drug absorption and distribution (e.g., 1 hour, or test at multiple time points to determine duration of action).[5]
-
Seizure Induction: Apply a drop of saline to the animal's eyes. Place corneal electrodes over the eyes.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
-
Observation: Immediately after stimulation, observe the animal for the presence of a tonic hindlimb extension. The absence of this extension is considered protection.
-
Data Analysis: Calculate the percentage of animals protected at each dose. Determine the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.
References
- 1. Sdz 220-581 (174575-17-8) for sale [vulcanchem.com]
- 2. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Biphenyl-derivatives of 2-amino-7-phosphono-heptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonists--II. Pharmacological characterization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. SDZ 220-581 (hydrochloride) | 179411-93-9 [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. rndsystems.com [rndsystems.com]
- 10. benchchem.com [benchchem.com]
SDZ 220-581: A Technical Guide to its Therapeutic Potential as a Competitive NMDA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SDZ 220-581 is a potent, orally active, and competitive N-methyl-D-aspartate (NMDA) receptor antagonist that demonstrates a high affinity for the glutamate recognition site.[1][2] Preclinical evidence has highlighted its potential across a spectrum of neurological and psychiatric disorders, primarily driven by its ability to modulate glutamatergic neurotransmission and mitigate excitotoxicity.[1] This document provides a comprehensive technical overview of SDZ 220-581, summarizing its pharmacological profile, preclinical efficacy data, detailed experimental protocols, and the core signaling pathways it modulates. The data presented herein supports its investigation for therapeutic applications in epilepsy, schizophrenia, neurodegenerative diseases, and pain.[1][3]
Core Mechanism of Action
SDZ 220-581 functions as a competitive antagonist at the NMDA receptor. It selectively binds to the glutamate recognition site on the GluN2 subunit, thereby preventing the binding of the endogenous agonist, glutamate.[1] This inhibitory action blocks the opening of the receptor's associated ion channel, preventing the influx of calcium (Ca²⁺) and sodium (Na⁺) ions. Excessive activation of NMDA receptors is a key mechanism in excitotoxic neuronal damage. By competitively inhibiting this site, SDZ 220-581 effectively reduces this glutamate-mediated excitotoxicity, which is a pathological hallmark of numerous central nervous system (CNS) disorders.[1]
Quantitative Pharmacological and Efficacy Data
The pharmacological activity and preclinical efficacy of SDZ 220-581 have been quantified across various assays and disease models. The data is summarized below for clear comparison.
Table 1: Pharmacological Profile of SDZ 220-581
| Parameter | Value | Receptor Target | Notes |
|---|
| pKi | 7.7 | NMDA Receptor | Indicates high binding affinity for the glutamate site.[1][2] |
Table 2: Efficacy of SDZ 220-581 in Preclinical Models
| Therapeutic Application | Model | Species | Dose | Route | Key Outcome | Citation(s) |
|---|---|---|---|---|---|---|
| Epilepsy | Maximal Electroshock Seizure (MES) | Mouse, Rat | 10 mg/kg | p.o. | Full protection against seizures for ≥24 hours. | [1][2][3] |
| Maximal Electroshock Seizure (MES) | Mouse | ED₅₀ < 3.2 mg/kg | p.o. | Dose-dependent protection. | ||
| Schizophrenia | Prepulse Inhibition (PPI) Disruption | Rat | 2.5 mg/kg | s.c. | Robust reduction in PPI, modeling sensorimotor gating deficits. | [4] |
| Parkinson's Disease | Haloperidol-Induced Catalepsy | Rat | 0.32-3.2 mg/kg | i.p. | Dose-dependent reversal of cataleptic state. | [5] |
| MPTP-Treated Primate | Marmoset | Low doses | s.c. | Counteracted the antiparkinsonian effects of L-DOPA. | [3] | |
| Neuroprotection | Middle Cerebral Artery Occlusion (MCAO) | Rat | ≥2 x 10 mg/kg | p.o. | 20-30% reduction in infarct size. | [3] |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | N/A | i.v. | 40-50% infarct reduction (pre-MCAO); 20-30% (1 hr post-MCAO). | [3] |
| Neuropathic Pain | Neuropathic Pain Model | Rat | Low doses | p.o. | Demonstrated analgesic activity. |[3] |
Detailed Experimental Protocols
Detailed methodologies for key preclinical experiments are provided to facilitate replication and further investigation.
Anticonvulsant Activity: Maximal Electroshock Seizure (MES) Model
This protocol assesses the ability of a compound to prevent seizure spread.
-
Subjects : Male OF-1 mice are used.[2]
-
Drug Administration : SDZ 220-581 is administered orally (p.o.) at doses ranging from 3.2 to 32 mg/kg.[2] A vehicle control group receives saline.
-
Seizure Induction : At a predetermined time post-administration (e.g., 1 hour to assess onset, up to 24 hours for duration), a maximal electrical stimulus is applied via corneal electrodes.[1][3]
-
Endpoint : The primary endpoint is the occurrence of a tonic hindlimb extension seizure. Protection is defined as the absence of this endpoint.
-
Data Analysis : The dose required to protect 50% of the animals (ED₅₀) is calculated. The time-course of protection is evaluated by testing separate cohorts at different time points post-dosing.[2]
Sensorimotor Gating: Prepulse Inhibition (PPI) Model
This protocol measures sensorimotor gating, a process deficient in disorders like schizophrenia.[1]
-
Subjects : Adult male rats are used.[4]
-
Drug Administration : SDZ 220-581 (2.5 mg/kg) or vehicle is administered subcutaneously (s.c.) 30 minutes prior to testing.[4]
-
Apparatus : Animals are placed in a startle chamber equipped to deliver acoustic stimuli and measure whole-body startle responses.[6]
-
Test Session : The session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-Alone Trials : A strong acoustic stimulus (e.g., 120 dB) to elicit a baseline startle response.
-
Prepulse+Pulse Trials : The strong pulse is preceded by a weak, non-startling prepulse (e.g., 3-12 dB above background).
-
No-Stimulus Trials : Background noise only, to measure baseline movement.
-
-
Data Analysis : PPI is calculated as the percentage reduction in the startle response in Prepulse+Pulse trials compared to Pulse-Alone trials. (%PPI = 100 - [(Startle on Prepulse+Pulse Trial / Startle on Pulse-Alone Trial) x 100]).
Parkinson's Disease Model: Haloperidol-Induced Catalepsy
This model is used to screen for compounds with potential antiparkinsonian effects.[5]
-
Subjects : Male Sprague-Dawley rats are used.[5]
-
Catalepsy Induction : The dopamine D2 receptor antagonist haloperidol (1.0 mg/kg) is administered subcutaneously (s.c.) to induce a cataleptic state.[5]
-
Drug Administration : SDZ 220-581 is administered intraperitoneally (i.p.) at doses of 0.32-3.2 mg/kg at a set time after haloperidol.[5]
-
Catalepsy Assessment : At various time points post-SDZ 220-581 administration, catalepsy is measured. A common method is the bar test, where the rat's forepaws are placed on a raised horizontal bar. The time taken for the rat to remove both paws from the bar is recorded.
-
Data Analysis : The duration of catalepsy (time spent on the bar) is compared between the SDZ 220-581 treated groups and the vehicle control group. A significant reduction in time indicates anticataleptic (potential antiparkinsonian) activity.[5]
Future Directions and Clinical Perspective
The robust preclinical profile of SDZ 220-581 suggests several avenues for future research.[1] Its long-lasting oral efficacy in seizure models makes it a compelling candidate for drug-resistant epilepsy.[1][3] While its role in Parkinson's disease is complex, given the negative interaction with L-DOPA in primates, further studies could explore its utility in specific disease stages or for non-motor symptoms.[3][5] In schizophrenia, its ability to modulate sensorimotor gating positions it as a valuable tool for dissecting glutamatergic hypotheses of the disorder.[1][7]
Future research should prioritize:
-
Phase I Clinical Trials : To establish safety, tolerability, and pharmacokinetic profiles in human subjects.
-
Advanced Disease Models : Testing efficacy in transgenic models of neurodegenerative diseases like Alzheimer's.
-
Biomarker Development : Identifying and validating biomarkers (e.g., CSF glutamate levels, fMRI) to measure target engagement in clinical settings.
-
Combination Therapies : Investigating potential synergies with existing antiepileptic or antipsychotic medications.
While many NMDA antagonists have faced challenges in clinical development due to adverse effects, the competitive binding profile and high potency of SDZ 220-581 may offer a more favorable therapeutic window.[1][8] Continued investigation is warranted to determine if its promising preclinical profile can be translated into clinical benefit.
References
- 1. Sdz 220-581 (174575-17-8) for sale [vulcanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biphenyl-derivatives of 2-amino-7-phosphono-heptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonists--II. Pharmacological characterization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of the NMDA-receptor in Prepulse Inhibition in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The competitive NMDA receptor antagonist SDZ 220-581 reverses haloperidol-induced catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prolonged Ketamine Effects in Sp4 Hypomorphic Mice: Mimicking Phenotypes of Schizophrenia | PLOS One [journals.plos.org]
- 7. Item - Kynurenic acid in psychiatric disorders : studies on the mechanisms of action - Karolinska Institutet - Figshare [openarchive.ki.se]
- 8. mdpi.com [mdpi.com]
Early-Stage Research on SDZ 220-581: A Technical Guide to its Neuroprotective Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
SDZ 220-581, a potent and competitive N-methyl-D-aspartate (NMDA) receptor antagonist, has been the subject of early-stage research to explore its neuroprotective properties. This technical guide provides an in-depth overview of the foundational preclinical studies investigating SDZ 220-581's mechanism of action, and its efficacy in models of excitotoxicity and ischemic stroke. The information is presented to facilitate further research and development of this compound for potential therapeutic applications in neurological disorders.
Core Mechanism of Action
SDZ 220-581 exerts its effects by competitively binding to the glutamate recognition site on the NMDA receptor.[1] This action prevents the binding of the excitatory neurotransmitter glutamate, thereby inhibiting the excessive influx of calcium ions that is a hallmark of excitotoxic neuronal injury. The high affinity of SDZ 220-581 for the NMDA receptor is quantified by a pKi value of 7.7.[1][2][3]
Preclinical Neuroprotection Studies
Early in vivo research has demonstrated the neuroprotective efficacy of SDZ 220-581 in two key models of neuronal damage: quinolinic acid-induced striatal lesions and focal cerebral ischemia.
Quinolinic Acid-Induced Striatal Lesions
Intrastriatal injection of the excitotoxin quinolinic acid serves as a model for neurodegenerative diseases like Huntington's disease. SDZ 220-581 has shown a dose-dependent reduction in the extent of striatal lesions in this model.
Experimental Protocol: Quinolinic Acid-Induced Striatal Lesions in Rats
A generalized protocol for this type of study is as follows:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Stereotaxic Surgery: Animals are anesthetized and placed in a stereotaxic frame. A cannula is implanted into the striatum at precise coordinates.
-
Quinolinic Acid Injection: A solution of quinolinic acid is microinjected into the striatum to induce an excitotoxic lesion.
-
Drug Administration: SDZ 220-581 is administered, typically intraperitoneally (i.p.) or orally (p.o.), at various doses and at specific time points relative to the quinolinic acid injection.
-
Lesion Assessment: After a set period, the animals are euthanized, and their brains are removed. The brains are sectioned and stained (e.g., with Nissl stain) to visualize the lesion.
-
Quantitative Analysis: The volume of the striatal lesion is quantified using image analysis software. The percentage reduction in lesion volume in treated animals is compared to a vehicle-treated control group.
Quantitative Data: Neuroprotection in Quinolinic Acid Lesion Model
| Treatment Group | Dose (mg/kg) | Route of Administration | Percentage Reduction in Lesion Volume |
| SDZ 220-581 | 3 - 15 | i.p. | Dose-dependent reduction |
| SDZ 220-581 | 10 - 50 | p.o. | Dose-dependent reduction |
Note: Specific percentage reductions at each dose are detailed in the primary literature.
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used preclinical model of focal cerebral ischemia, mimicking the effects of stroke. SDZ 220-581 has demonstrated a significant reduction in infarct volume in this model.
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats
A standard protocol for the MCAO model involves the following steps:
-
Animal Model: Adult male rats (e.g., Wistar or Sprague-Dawley) are typically used.
-
Surgical Procedure: The middle cerebral artery is occluded, usually by inserting a filament into the internal carotid artery to block the origin of the MCA. This induces a focal ischemic event.
-
Reperfusion: In some protocols, the filament is withdrawn after a specific period (e.g., 2 hours) to allow for reperfusion, mimicking the clinical scenario of thrombolysis.
-
Drug Administration: SDZ 220-581 is administered intravenously (i.v.) either before the occlusion or at a specific time point after the occlusion or during reperfusion.
-
Infarct Volume Assessment: After a survival period (e.g., 24 or 48 hours), the animals are euthanized, and their brains are sectioned. The infarct volume is typically visualized using 2,3,5-triphenyltetrazolium chloride (TTC) staining, where healthy tissue stains red and the infarcted tissue remains white.
-
Quantitative Analysis: The infarct volume is calculated using image analysis software and is often expressed as a percentage of the total hemispheric volume.
Quantitative Data: Neuroprotection in MCAO Model
| Treatment Timing | Route of Administration | Infarct Size Reduction |
| Pre-MCAO | i.v. | 40-50% |
| 1 hour post-MCAO | i.v. | 20-30% |
Signaling Pathways and Experimental Workflows
The neuroprotective effects of SDZ 220-581 are primarily mediated through the blockade of the NMDA receptor and the subsequent downstream signaling cascades associated with excitotoxicity.
Caption: Mechanism of action of SDZ 220-581 in preventing excitotoxicity.
Caption: General experimental workflow for in vivo neuroprotection studies.
Discussion and Future Directions
The early-stage research on SDZ 220-581 provides a strong rationale for its potential as a neuroprotective agent. Its ability to competitively antagonize the NMDA receptor and mitigate excitotoxic damage has been demonstrated in relevant preclinical models. However, several aspects warrant further investigation:
-
Therapeutic Window: A more detailed characterization of the therapeutic window for administration after neuronal injury is crucial for its clinical translatability.
-
Chronic Models: Efficacy studies in chronic models of neurodegeneration are needed to assess its long-term benefits.
-
Safety and Tolerability: Comprehensive safety and tolerability studies are required to understand potential side effects associated with NMDA receptor antagonism.
-
Combination Therapies: Exploring the synergistic effects of SDZ 220-581 with other neuroprotective agents targeting different pathways could lead to more effective treatment strategies.
This technical guide summarizes the foundational preclinical evidence for the neuroprotective effects of SDZ 220-581. The presented data and experimental protocols offer a basis for further research into this promising compound for the treatment of neurological disorders characterized by excitotoxicity.
References
- 1. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMDA receptor-mediated long-term alterations in epileptiform activity in experimental chronic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SDZ 220-581 Ammonium Salt in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of SDZ 220-581 ammonium salt, a potent and competitive N-methyl-D-aspartate (NMDA) receptor antagonist, in mouse models. The included protocols are for guidance and should be adapted to specific research needs.
Mechanism of Action
SDZ 220-581 functions as a competitive antagonist at the glutamate recognition site of the NMDA receptor.[1][2][3] This action prevents the binding of the excitatory neurotransmitter glutamate, thereby inhibiting the activation of the receptor.[1] Excessive activation of NMDA receptors is implicated in excitotoxic neuronal damage, and by blocking this, SDZ 220-581 can mitigate glutamate-induced neurotoxicity.[1][4] The compound exhibits a high affinity for the NMDA receptor, with a reported pKi value of 7.7.[1][2][3] It is centrally active following oral administration and is characterized by a rapid onset and long duration of action.[2][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound derived from various in vivo studies in mice.
Table 1: In Vivo Efficacy in Mice
| Parameter | Value | Animal Model | Application | Citation |
| Effective Dose (Oral) | 3.2 - 32 mg/kg | Male OF-1 mice | Protection against maximal electroshock seizures (MES) | [2][5][7] |
| Full Protection Dose (Oral) | 10 mg/kg | Mice and Rats | Protection against maximal electroshock seizures (MES) | [1][3][6] |
| Onset of Action | < 1 hour | Rodents | Anticonvulsant activity | [1][6] |
| Duration of Action | > 24 hours | Rodents | Anticonvulsant activity | [1][6] |
| ED₅₀ | < 3.2 mg/kg | Not Specified | Protection against MES-induced seizures |
Table 2: Physicochemical Properties
| Property | Value | Citation |
| Molecular Formula | C₁₆H₁₇ClNO₅P | [1] |
| Molecular Weight | 369.74 g/mol | [1][2] |
| CAS Number | 174575-17-8 | [1][2] |
| Solubility | DMSO: 8.57 mg/mL | [1][2] |
| Storage Conditions | Powder: -20°C; In solvent: -80°C | [1][2] |
Experimental Protocols
Protocol for Assessing Anticonvulsant Activity (Maximal Electroshock Seizure Model)
This protocol details the procedure to evaluate the anticonvulsant effects of SDZ 220-581 in mice using the MES model.
Materials:
-
This compound
-
Vehicle (e.g., distilled water, saline, or 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Electroshock device with corneal electrodes
-
Topical anesthetic for the eyes
Procedure:
-
Drug Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 3.2, 10, and 32 mg/kg).[2][5] It may be necessary to use sonication or warming to aid dissolution in DMSO if used as a stock solvent.[2]
-
Animal Dosing: Administer the prepared SDZ 220-581 suspension or vehicle to mice via oral gavage.
-
Pre-treatment Time: Allow for a pre-treatment period of at least 1 hour before inducing seizures, considering the rapid onset of action.[1][6]
-
Seizure Induction:
-
Apply a drop of topical anesthetic to the corneas of the mouse to minimize discomfort.
-
Place the corneal electrodes on the eyes of the mouse.
-
Deliver a maximal electroshock (e.g., 50 mA for 0.2 seconds).
-
-
Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The absence of this tonic extension is considered a protective effect.
-
Data Analysis: Calculate the percentage of mice protected from seizures at each dose level. An ED₅₀ value can be determined using probit analysis.
Protocol for Evaluating Effects on Sensorimotor Gating (Prepulse Inhibition of Startle)
This protocol outlines the methodology to assess the impact of SDZ 220-581 on sensorimotor gating using the prepulse inhibition (PPI) of the acoustic startle response.
Materials:
-
This compound
-
Vehicle
-
Mice (strain as appropriate for behavioral studies)
-
Startle response measurement system (including a startle chamber, loudspeaker, and response platform)
Procedure:
-
Drug Preparation: Prepare SDZ 220-581 in a suitable vehicle. A dose of 2.5 mg/kg has been used in rats and can be adapted for mice.[1]
-
Animal Dosing: Administer the drug or vehicle to the mice (e.g., via intraperitoneal injection or oral gavage).
-
Acclimatization and Pre-treatment: Allow for a pre-treatment period before placing the animals in the startle chambers for a brief acclimatization period (e.g., 5 minutes).
-
Test Session: The test session typically consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 75-85 dB) presented shortly before the startling pulse (e.g., 100 ms).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Measurement: The startle response (amplitude of the whole-body flinch) is measured by a transducer platform.
-
Data Analysis: Calculate PPI as follows: % PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100 Compare the %PPI between the drug-treated and vehicle-treated groups. SDZ 220-581 has been shown to reduce PPI.[1]
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of SDZ 220-581.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo mouse studies.
References
- 1. Sdz 220-581 (174575-17-8) for sale [vulcanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SDZ 220-581 | NMDAR antagonist | Probechem Biochemicals [probechem.com]
- 4. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arctomsci.com [arctomsci.com]
- 6. Biphenyl-derivatives of 2-amino-7-phosphono-heptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonists--II. Pharmacological characterization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Preparation of SDZ 220-581 Ammonium Salt Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of SDZ 220-581 ammonium salt, a potent and competitive NMDA receptor antagonist. Adherence to these guidelines is crucial for ensuring the accuracy of experimental results and maintaining laboratory safety.
Compound Data and Properties
A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for accurate concentration calculations and solution preparation.
| Property | Value |
| Molecular Formula | C₁₆H₂₀ClN₂O₅P |
| Molecular Weight | 386.77 g/mol |
| CAS Number | 179411-94-0 |
| Appearance | Solid powder |
| Solubility in DMSO | < 3.9 mg/mL |
| pKi for NMDA Receptor | 7.7 |
| Storage of Powder | -20°C for up to 2 years |
| Storage of DMSO Stock | -80°C for up to 6 months |
Health and Safety Precautions
SDZ 220-581 is a potent neuroactive compound and should be handled with care. As an NMDA receptor antagonist, it can have significant physiological effects.
Personal Protective Equipment (PPE):
-
Gloves: Wear powder-free nitrile or other appropriate chemical-resistant gloves at all times.
-
Lab Coat: A clean lab coat should be worn to protect from spills.
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye exposure.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a properly fitted respirator (e.g., N95) is recommended to avoid inhalation.
Handling:
-
All handling of the solid compound and concentrated stock solutions should be performed in a well-ventilated chemical fume hood.
-
Avoid generating dust when weighing the compound.
-
In case of skin contact, wash the affected area immediately with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous (cell culture grade) Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound and the bottle of anhydrous DMSO to come to room temperature before opening to prevent condensation of moisture.
-
Weighing the Compound: In a chemical fume hood, carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.868 mg of the compound.
-
Calculation: 386.77 g/mol (MW) * 0.010 mol/L (10 mM) * 0.001 L (1 mL) = 0.0038677 g = 3.868 mg
-
-
Dissolution:
-
Add the weighed this compound to a sterile microcentrifuge tube or vial.
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO. For 3.868 mg, add 1 mL of DMSO.
-
Tightly cap the tube/vial.
-
-
Solubilization:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the solution in a water bath for 5-10 minutes. Gentle warming may also aid in dissolution.
-
-
Aliquoting and Storage:
-
Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque microcentrifuge tubes. This will minimize the number of freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 6 months). For short-term storage, -20°C can be used for up to one month.
-
Best Practices for Using the Stock Solution:
-
When preparing working solutions for experiments, it is recommended to make intermediate dilutions of the DMSO stock in DMSO before the final dilution into an aqueous buffer or cell culture medium. This helps to prevent precipitation of the compound.
-
The final concentration of DMSO in the experimental medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathway context of SDZ 220-581.
Caption: Workflow for preparing this compound stock solution.
Caption: SDZ 220-581 as a competitive antagonist of the NMDA receptor.
Application Notes and Protocols: SDZ 220-581 for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SDZ 220-581 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, binding to the glutamate recognition site. Its ability to cross the blood-brain barrier and its long duration of action make it a valuable tool for in vivo research in various neurological and psychiatric disease models.[1][2] These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and relevant pharmacological data for the use of SDZ 220-581 in in vivo studies.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₇ClNO₅P |
| Molecular Weight | 369.74 g/mol |
| Solubility | Soluble in DMSO |
| Storage | Store powder at -20°C. |
Recommended Dosages for In Vivo Studies
The appropriate dosage of SDZ 220-581 can vary significantly depending on the animal model, the route of administration, and the specific research question. The following table summarizes dosages reported in various preclinical studies.
| Animal Model | Application | Route of Administration | Dosage Range | Reported Effect |
| Mice | Anticonvulsant (Maximal Electroshock Seizure) | Oral (p.o.) | 10 mg/kg | Full protection against seizures.[3] |
| Rats | Anticonvulsant (Maximal Electroshock Seizure) | Oral (p.o.) | 10 mg/kg | Full protection against seizures.[3] |
| Rats | Parkinson's Disease Model (Haloperidol-induced catalepsy) | Intraperitoneal (i.p.) | 0.32 - 3.2 mg/kg | Dose-dependent reduction of catalepsy.[4] |
| Rats | Schizophrenia Model (Prepulse Inhibition) | Subcutaneous (s.c.) | 2.5 - 5.0 mg/kg | Reduction in prepulse inhibition.[1] |
| Rats | Neuroprotection (Quinolinic acid-induced lesions) | Intraperitoneal (i.p.) | 3 - 15 mg/kg | Reduction in striatal lesion extent.[3] |
| Rats | Neuroprotection (Quinolinic acid-induced lesions) | Oral (p.o.) | 10 - 50 mg/kg | Reduction in striatal lesion extent.[3] |
| Rats | Focal Cerebral Ischemia (MCAO model) | Oral (p.o.) | ≥ 2 x 10 mg/kg | 20-30% protection.[3] |
| Rats | Chronic Epilepsy | Intraperitoneal (i.p.) | 3.2 mg/kg | Modest and sustained anticonvulsant effect.[5] |
| Rats | Chronic Epilepsy | Oral (p.o.) | Day 1: 20 mg/kg, Day 2: 10 mg/kg, Day 3: 5 mg/kg | Investigated for long-term alterations in seizure probability.[5] |
Experimental Protocols
Maximal Electroshock (MES) Seizure Test in Rodents
This protocol is used to evaluate the anticonvulsant properties of SDZ 220-581.
Materials:
-
SDZ 220-581
-
Vehicle (see preparation below)
-
Male albino mice (20-25 g) or Wistar rats (150-200 g)
-
Electroshock apparatus with corneal electrodes
-
0.9% Saline solution
Vehicle Preparation:
-
For Oral Administration (p.o.): A standard vehicle for poorly water-soluble compounds is a suspension in 0.5% methyl cellulose or 0.5% carboxymethyl cellulose (CMC) in sterile water. Tween 80 (e.g., 0.1-0.5%) can be added to aid suspension.
-
For Intraperitoneal Injection (i.p.): SDZ 220-581 can be dissolved in sterile saline.[6]
Procedure:
-
Fast the animals overnight with free access to water.
-
Prepare the required concentration of SDZ 220-581 in the chosen vehicle.
-
Administer SDZ 220-581 or vehicle to the animals via the desired route (e.g., oral gavage). A typical pre-treatment time for oral administration is 60 minutes.[3]
-
Apply a drop of saline to the corneal electrodes to ensure good electrical contact.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds for mice) via the corneal electrodes.
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of tonic hindlimb extension is considered a positive endpoint, indicating protection.
Haloperidol-Induced Catalepsy in Rats
This model is used to assess the potential of SDZ 220-581 in alleviating extrapyramidal symptoms associated with antipsychotic drugs.
Materials:
-
SDZ 220-581
-
Haloperidol
-
Vehicle (e.g., sterile saline for i.p. injection)
-
Male Sprague-Dawley rats (200-250 g)
-
Catalepsy bar (a horizontal bar raised approximately 9 cm from the surface)
-
Stopwatch
Procedure:
-
Administer haloperidol (e.g., 1.0 mg/kg, s.c.) to induce catalepsy.[4]
-
After a set time (e.g., 30-60 minutes), administer SDZ 220-581 or vehicle (i.p.).
-
At various time points post-SDZ 220-581 administration (e.g., 30, 60, 90, 120 minutes), assess the degree of catalepsy.
-
Gently place the rat's forepaws on the horizontal bar.
-
Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
A reduction in the descent latency in the SDZ 220-581 treated group compared to the vehicle group indicates an anti-cataleptic effect.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of SDZ 220-581 and a general workflow for in vivo experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biphenyl-derivatives of 2-amino-7-phosphono-heptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonists--II. Pharmacological characterization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The competitive NMDA receptor antagonist SDZ 220-581 reverses haloperidol-induced catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMDA receptor-mediated long-term alterations in epileptiform activity in experimental chronic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prolonged Ketamine Effects in Sp4 Hypomorphic Mice: Mimicking Phenotypes of Schizophrenia | PLOS One [journals.plos.org]
Application of SDZ 220-581 in Neurodegenerative Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SDZ 220-581 is a potent, orally active, and competitive N-methyl-D-aspartate (NMDA) receptor antagonist with a high affinity for the glutamate recognition site (pKi = 7.7).[1][2] By competitively inhibiting the NMDA receptor, SDZ 220-581 mitigates the excessive glutamate-induced excitotoxicity that is implicated in the pathophysiology of several neurodegenerative diseases.[1] Its neuroprotective properties suggest its potential as a therapeutic agent in conditions such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. This document provides detailed application notes and experimental protocols for the use of SDZ 220-581 in relevant preclinical models of these disorders.
Mechanism of Action
SDZ 220-581 exerts its neuroprotective effects by blocking the glutamate binding site on the NMDA receptor. This action prevents the excessive influx of calcium ions (Ca2+) into neurons, a key event in the excitotoxic cascade that leads to neuronal damage and death. The competitive nature of its binding allows for a modulatory effect, potentially preserving physiological NMDA receptor function while targeting pathological overactivation.
Application Notes
SDZ 220-581 has demonstrated efficacy in various preclinical models, primarily those involving excitotoxic mechanisms. Its long duration of action and oral bioavailability make it a valuable tool for chronic studies in neurodegenerative disease models.[3]
-
Parkinson's Disease: In a widely used rat model of Parkinson's disease, haloperidol-induced catalepsy, SDZ 220-581 has been shown to dose- and time-dependently reduce the cataleptic state.[1] This suggests a potential role in alleviating motor symptoms associated with dopamine depletion. However, in an MPTP-treated primate model, SDZ 220-581 unexpectedly counteracted the antiparkinsonian effects of L-DOPA, indicating complex interactions within the basal ganglia circuitry that require further investigation.[3]
-
Huntington's Disease: Similar to Alzheimer's disease, specific protocols for SDZ 220-581 in Huntington's disease models are scarce. However, excitotoxicity is a key mechanism in the striatal neurodegeneration characteristic of Huntington's.[5] Therefore, SDZ 220-581 could be evaluated in toxin-induced models (e.g., 3-nitropropionic acid) or in transgenic models for its ability to prevent neuronal loss and improve motor function.[6]
Experimental Protocols
The following are detailed protocols for the application of SDZ 220-581 in relevant neurodegenerative disease models.
Protocol 1: Evaluation of SDZ 220-581 in a Rat Model of Parkinson's Disease (Haloperidol-Induced Catalepsy)
This protocol is designed to assess the ability of SDZ 220-581 to reverse motor deficits in a pharmacological model of Parkinson's disease.
Materials:
-
SDZ 220-581
-
Haloperidol
-
Vehicle (e.g., saline, 0.5% carboxymethylcellulose)
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Catalepsy scoring bar or grid
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment.
-
Drug Preparation: Dissolve SDZ 220-581 and haloperidol in the appropriate vehicle.
-
Induction of Catalepsy: Administer haloperidol (1.0 mg/kg, s.c.) to induce a cataleptic state.
-
Treatment Administration: 30 minutes after haloperidol administration, administer SDZ 220-581 (0.32-3.2 mg/kg, i.p.) or vehicle.
-
Catalepsy Assessment: At various time points (e.g., 30, 60, 90, 120 minutes) after SDZ 220-581 administration, assess the degree of catalepsy using a standardized scoring method (e.g., bar test). The latency to move a paw from a raised bar is a common measure.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of SDZ 220-581 with the vehicle control.
Protocol 2: Proposed General Protocol for Evaluating SDZ 220-581 in a Transgenic Mouse Model of Alzheimer's Disease
This hypothetical protocol outlines a general approach for assessing the therapeutic potential of SDZ 220-581 in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD, APP/PS1).
Materials:
-
SDZ 220-581
-
Vehicle
-
Transgenic Alzheimer's disease mice and wild-type littermates
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
-
Histology and immunohistochemistry reagents
Procedure:
-
Animal Selection and Baseline Assessment: Select age-matched transgenic and wild-type mice. Perform baseline cognitive testing.
-
Chronic Treatment: Begin chronic oral administration of SDZ 220-581 (e.g., 10 mg/kg/day in drinking water or via gavage) or vehicle for a specified duration (e.g., 3-6 months).
-
Behavioral Testing: At the end of the treatment period, perform a battery of cognitive tests to assess learning and memory.
-
Brain Tissue Collection: Following behavioral testing, perfuse the animals and collect brain tissue.
-
Neuropathological Analysis: Process the brain tissue for histological and immunohistochemical analysis of amyloid plaques (e.g., using Thioflavin S or anti-Aβ antibodies) and neurofibrillary tangles (e.g., using anti-phospho-tau antibodies).
-
Biochemical Analysis: Homogenize brain tissue to measure levels of soluble and insoluble Aβ peptides (e.g., via ELISA) and markers of neuroinflammation.
-
Data Analysis: Use appropriate statistical methods to compare the outcomes between treatment and vehicle groups in both transgenic and wild-type mice.
Protocol 3: Proposed General Protocol for Evaluating SDZ 220-581 in a Toxin-Induced Mouse Model of Huntington's Disease (3-Nitropropionic Acid)
This proposed protocol provides a framework for investigating the neuroprotective effects of SDZ 220-581 in a 3-nitropropionic acid (3-NP)-induced model of Huntington's disease.
Materials:
-
SDZ 220-581
-
3-Nitropropionic acid (3-NP)
-
Vehicle
-
Male C57BL/6 mice
-
Motor function assessment tools (e.g., rotarod, open field)
-
Histology reagents (e.g., for Nissl staining)
Procedure:
-
Animal Acclimation and Grouping: Acclimate mice and divide them into treatment groups.
-
Pre-treatment: Administer SDZ 220-581 (e.g., 10 mg/kg, p.o.) or vehicle for a set period before 3-NP administration.
-
Induction of Striatal Lesions: Administer 3-NP (e.g., 20 mg/kg, i.p.) daily for several days to induce striatal lesions. Continue SDZ 220-581 or vehicle treatment during this period.
-
Motor Function Assessment: Conduct motor function tests at baseline and at the end of the treatment period to evaluate motor coordination and activity.
-
Histological Analysis: After the final behavioral test, perfuse the animals and prepare brain sections. Perform Nissl staining to assess the extent of the striatal lesion.
-
Data Analysis: Quantify the lesion volume and analyze the behavioral data using appropriate statistical tests to determine the neuroprotective effect of SDZ 220-581.
Quantitative Data Summary
The following table summarizes the available quantitative data for SDZ 220-581 from preclinical studies.
| Parameter | Species | Model | Route | Dosage | Effect | Reference |
| Receptor Binding Affinity (pKi) | - | In vitro | - | - | 7.7 | [1][2] |
| Anticonvulsant Activity | Rat, Mouse | Maximal Electroshock Seizures (MES) | p.o. | 10 mg/kg | Full protection for >24 hours | [3] |
| Neuroprotection | Rat | Quinolinic acid-induced striatal lesions | i.p. | 3-15 mg/kg | Reduction in lesion extent | [3] |
| Neuroprotection | Rat | Quinolinic acid-induced striatal lesions | p.o. | 10-50 mg/kg | Reduction in lesion extent | [3] |
| Anti-cataleptic Effect | Rat | Haloperidol-induced catalepsy | i.p. | 0.32-3.2 mg/kg | Dose-dependent reduction in catalepsy | [1] |
| Effect on L-DOPA therapy | Marmoset | MPTP-induced parkinsonism | s.c. | Low doses | Counteracted antiparkinsonian effects | [3] |
Conclusion
SDZ 220-581 is a valuable research tool for investigating the role of NMDA receptor-mediated excitotoxicity in neurodegenerative diseases. The provided protocols offer a starting point for evaluating its therapeutic potential in models of Parkinson's disease, with proposed frameworks for its application in Alzheimer's and Huntington's disease research. Further studies are warranted to fully elucidate its efficacy and mechanism of action in a broader range of neurodegenerative conditions.
References
- 1. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Balance between synaptic versus extrasynaptic NMDA receptor activity influences inclusions and neurotoxicity of mutant huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel NMDA Receptor Antagonist Protects against Cognitive Decline Presented by Senescent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA Receptor Antagonists and Alzheimer's [webmd.com]
- 5. NMDA receptor function in mouse models of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SDZ 220-581 Ammonium Salt in Synaptic Plasticity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SDZ 220-581 ammonium salt is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a pKi of 7.7.[1][2][3][4] By binding to the glutamate recognition site on the NMDA receptor, SDZ 220-581 prevents its activation by glutamate, thereby inhibiting the influx of Ca²⁺ that is critical for the induction of many forms of synaptic plasticity.[5] This property makes it a valuable pharmacological tool for investigating the role of NMDA receptors in synaptic function, including long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms thought to underlie learning and memory. This document provides detailed application notes and experimental protocols for the use of SDZ 220-581 in studying synaptic plasticity.
Data Presentation
The following table summarizes the key quantitative data for this compound relevant to its application in synaptic plasticity studies.
| Parameter | Value | Species/Preparation | Reference |
| Binding Affinity (pKi) | 7.7 | Not Specified | [1][2][3][4] |
| In Vitro Concentration for Depotentiation | 20-80 µM | Rat Hippocampal Slices (CA3) | [5] |
| In Vivo Dosage for Depotentiation | Low doses (IP administration) | Naïve Rats | [1] |
| Effect on fEPSP Slope (In Vivo LTP) | Induces depotentiation of established LTP | Naïve Rats | [1] |
| Oral Bioavailability | Centrally active following oral administration | Rodents | [1][3] |
| ED₅₀ (Anticonvulsant effect) | < 3.2 mg/kg | Rodents (MES-induced seizures) | [1][3] |
Signaling Pathways
The role of SDZ 220-581 in modulating synaptic plasticity is best understood by its impact on the NMDA receptor-dependent signaling cascades. Below are diagrams illustrating these pathways.
Experimental Protocols
In Vitro Electrophysiology: Induction of Depotentiation in Hippocampal Slices
This protocol describes how to induce depotentiation of previously established LTP in acute hippocampal slices using SDZ 220-581.
1. Materials and Reagents:
-
This compound
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 10 glucose, 1.5 MgSO₄, and 2.5 CaCl₂. Continuously bubbled with 95% O₂/5% CO₂.
-
Dissection tools
-
Vibrating microtome
-
Recording chamber (submerged or interface)
-
Glass microelectrodes (for stimulation and recording)
-
Electrophysiology rig with amplifier and data acquisition system
2. Hippocampal Slice Preparation:
-
Anesthetize and decapitate a young adult rat or mouse according to approved institutional animal care and use committee protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Isolate the hippocampus and prepare 300-400 µm thick transverse slices using a vibrating microtome.
-
Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
3. Electrophysiological Recording and LTP Induction:
-
Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline fEPSP recording for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Monitor the fEPSP slope for at least 30-60 minutes post-HFS to confirm the expression of stable LTP.
4. Induction of Depotentiation with SDZ 220-581:
-
After confirming stable LTP, switch the perfusion to aCSF containing SDZ 220-581 at a concentration of 20-80 µM.[5]
-
Allow the slice to equilibrate with the SDZ 220-581 solution for at least 15-20 minutes.
-
Apply a low-frequency stimulation (LFS) protocol to induce depotentiation (e.g., 900 pulses at 1 Hz).
-
Following the LFS protocol, switch the perfusion back to standard aCSF to wash out the SDZ 220-581.
-
Continue to record the fEPSP slope for at least 60 minutes to assess the magnitude and stability of the depotentiation.
5. Data Analysis:
-
Measure the slope of the fEPSP for each time point.
-
Normalize the fEPSP slopes to the average baseline value before LTP induction.
-
Quantify the magnitude of LTP as the percentage increase in the fEPSP slope after HFS compared to baseline.
-
Quantify the magnitude of depotentiation as the percentage reduction in the potentiated fEPSP slope after LFS in the presence of SDZ 220-581.
In Vivo Electrophysiology: Antagonism of LTP in the Anesthetized Rat
This protocol outlines a general procedure for investigating the effect of systemically administered SDZ 220-581 on LTP induction in the hippocampus of an anesthetized rat.[1]
1. Materials and Reagents:
-
This compound
-
Saline solution for injection
-
Anesthetic (e.g., urethane)
-
Stereotaxic apparatus
-
Stimulating and recording electrodes
-
Electrophysiology recording system
2. Animal Preparation and Surgery:
-
Anesthetize an adult rat with urethane (or another suitable anesthetic) according to approved protocols.
-
Mount the animal in a stereotaxic frame.
-
Perform a craniotomy to expose the skull over the hippocampus.
-
Using stereotaxic coordinates, lower a stimulating electrode into the Schaffer collateral pathway and a recording electrode into the CA1 stratum radiatum.
3. Electrophysiological Recording and Drug Administration:
-
Establish a stable baseline of fEPSPs for at least 30 minutes.
-
Administer SDZ 220-581 intraperitoneally (IP) at the desired dose. A low dose is recommended to achieve partial NMDA receptor antagonism for studying depotentiation.[1]
-
Allow sufficient time for the drug to become centrally active (e.g., 30-60 minutes).
-
Attempt to induce LTP using an HFS protocol.
4. Data Analysis:
-
Measure and normalize the fEPSP slopes as described in the in vitro protocol.
-
Compare the magnitude of LTP induced in animals treated with SDZ 220-581 to that in vehicle-treated control animals. A significant reduction in the magnitude of potentiation in the drug-treated group indicates the blockade of LTP induction by SDZ 220-581.
Conclusion
This compound is a powerful tool for dissecting the role of NMDA receptors in synaptic plasticity. Its competitive antagonist nature allows for the investigation of the direct consequences of blocking glutamate binding to the NMDA receptor on processes such as LTP and LTD. The provided protocols offer a framework for utilizing SDZ 220-581 in both in vitro and in vivo preparations to further our understanding of the molecular mechanisms of learning and memory. Researchers should optimize concentrations and timings for their specific experimental preparations and research questions.
References
- 1. NMDA receptor-mediated long-term alterations in epileptiform activity in experimental chronic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Oral Administration of SDZ 220-581
For Researchers, Scientists, and Drug Development Professionals
Introduction
SDZ 220-581 is a potent, orally active, and competitive N-methyl-D-aspartate (NMDA) receptor antagonist with a pKi value of 7.7.[1][2] It acts by binding to the glutamate recognition site on the NMDA receptor, thereby inhibiting its activation.[2] This mechanism prevents excessive neuronal excitation and glutamate-induced neurotoxicity.[2] Preclinical studies have demonstrated its efficacy in various animal models, highlighting its potential as a neuroprotective and anticonvulsant agent.[1][2] Notably, SDZ 220-581 has shown a rapid onset and long duration of action following oral administration in rodents.[1] These application notes provide detailed protocols for the preparation and oral administration of SDZ 220-581 in a research setting.
Data Presentation
In Vivo Efficacy of Orally Administered SDZ 220-581
| Animal Model | Dosage (Oral) | Effect | Reference |
| Male OF-1 Mice | 3.2 - 32 mg/kg | Dose-dependent protection against maximal electroshock seizures (MES).[1] | [1] |
| Rats | 10 mg/kg | Full protection against maximal electroshock seizures (MES).[2] | [2] |
| Rats | 2.5 mg/kg | Reduction in prepulse inhibition (PPI), a model relevant to schizophrenia.[2] | [2] |
| Rats | ≥ 2 x 10 mg/kg | 20-30% protection against quinolinic acid-induced neurotoxicity. | [3] |
| Rats | Low oral doses | Analgesic activity in a neuropathic pain model. | [3] |
| Chronically Epileptic Rats | 20 mg/kg (day 1), 10 mg/kg (day 2), 5 mg/kg (day 3) | Did not demonstrate a long-term reduction in seizure activity in this specific chronic model.[4] | [4] |
Experimental Protocols
Formulation of SDZ 220-581 for Oral Administration
The following are example protocols for preparing SDZ 220-581 solutions for in vivo oral administration. The solubility of SDZ 220-581 is ≥ 2.5 mg/mL in these vehicles.[1] It is recommended to perform a small-scale test to ensure complete dissolution and stability before preparing a large batch.
Protocol 1: PEG300 and Tween-80 Formulation
This protocol yields a clear solution suitable for oral gavage.
-
Materials:
-
SDZ 220-581 powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a stock solution of SDZ 220-581 in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, add the solvents sequentially:
-
100 µL of the DMSO stock solution (10% of final volume).
-
400 µL of PEG300 (40% of final volume). Mix thoroughly.
-
50 µL of Tween-80 (5% of final volume). Mix thoroughly.
-
450 µL of Saline (45% of final volume). Mix until a clear solution is obtained.
-
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Protocol 2: SBE-β-CD Formulation
This formulation uses sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to enhance solubility.
-
Materials:
-
SDZ 220-581 powder
-
DMSO
-
20% (w/v) SBE-β-CD in Saline
-
-
Procedure:
-
Prepare a stock solution of SDZ 220-581 in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD in Saline.
-
Mix thoroughly until a clear solution is formed.
-
Protocol 3: Corn Oil Suspension
This protocol is suitable for preparing a suspension of SDZ 220-581.
-
Materials:
-
SDZ 220-581 powder
-
DMSO
-
Corn oil
-
-
Procedure:
-
Prepare a stock solution of SDZ 220-581 in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly to ensure a uniform suspension.
-
Protocol for Oral Administration (Gavage) in Rodents
This protocol provides a general guideline for administering SDZ 220-581 via oral gavage to mice and rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Materials:
-
Prepared SDZ 220-581 formulation
-
Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats) with a rounded/bulb tip.
-
Syringes
-
Animal scale
-
-
Procedure:
-
Animal Preparation:
-
Weigh the animal to determine the correct dosing volume. The maximum recommended volume for oral gavage is 10 mL/kg for mice and 10-20 mL/kg for rats.
-
-
Gavage Needle Measurement:
-
Measure the appropriate length for the gavage needle by holding it alongside the animal, with the tip at the animal's mouth and the end at the last rib or xiphoid process. Mark the needle to ensure it is not inserted too far.
-
-
Animal Restraint:
-
Properly restrain the animal to ensure its head and neck are extended, creating a straight path to the esophagus.
-
-
Administration:
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal may swallow as the tube is passed.
-
The needle should pass smoothly with no resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle.
-
Once the needle is correctly positioned, slowly administer the calculated volume of the SDZ 220-581 formulation.
-
-
Post-Administration Monitoring:
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for several minutes for any signs of distress, such as labored breathing.
-
-
Visualizations
Signaling Pathway of SDZ 220-581 Action
Caption: Competitive antagonism of the NMDA receptor by SDZ 220-581.
Experimental Workflow for In Vivo Oral Administration Study
Caption: Workflow for an in vivo study using oral SDZ 220-581.
References
Application Notes and Protocols for Electrophysiological Studies with SDZ 220-581
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrophysiological properties of SDZ 220-581, a potent and competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Detailed protocols for key experiments are provided to facilitate the investigation of its effects on neuronal activity.
Introduction
SDZ 220-581 is a biphenyl-derivative of 2-amino-7-phosphono-heptanoic acid that acts as a competitive antagonist at the glutamate recognition site of the NMDA receptor.[1][2] It exhibits high affinity for the NMDA receptor with a pKi value of 7.7.[1][2][3] Unlike non-competitive antagonists, SDZ 220-581 does not bind to the MK-801 site or the strychnine-insensitive glycine site within the NMDA receptor complex. This selectivity makes it a valuable tool for dissecting the role of glutamatergic neurotransmission in various physiological and pathological processes.
Mechanism of Action
SDZ 220-581 competitively inhibits the binding of glutamate to the NMDA receptor, thereby preventing ion channel opening and the subsequent influx of Ca2+ into the neuron. This action modulates synaptic plasticity and neuronal excitability. The blockade of NMDA receptors by SDZ 220-581 has been shown to have neuroprotective and anticonvulsant effects.[1]
Data Presentation
Quantitative Data Summary
| Parameter | Value | Species/Tissue | Experimental Model | Reference |
| Binding Affinity (pKi) | 7.7 | - | Receptor Binding Assay | [1][2][3] |
| Anticonvulsant Activity (MES) | ED50 = 10 mg/kg (p.o.) | Rodent | Maximal Electroshock Seizure | [1] |
| Effect on VTA Dopamine Neurons | Increased firing rate and burst firing | Rat | In vivo extracellular single-unit recording | [4][5] |
| Effect on Hippocampal CA3 Neurons | Increased interburst interval (156-647%), Decreased burst duration (15-25%) | Rat Hippocampal Slices | In vitro field potential recording | [6] |
| Prepulse Inhibition (PPI) | Robust reduction | Rat | In vivo behavioral testing | [7][8] |
Experimental Protocols
In Vitro Electrophysiology: Field Potential Recording in Hippocampal Slices
This protocol is adapted from studies investigating the effects of NMDA receptor antagonists on synaptic plasticity in the hippocampus.[6][9]
Objective: To measure the effect of SDZ 220-581 on spontaneous epileptiform activity in the CA3 region of hippocampal slices.
Materials:
-
SDZ 220-581
-
Adult Sprague-Dawley rats
-
Artificial cerebrospinal fluid (aCSF) of two compositions:
-
Standard aCSF (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 dextrose, 2 CaCl2.
-
Modified aCSF (for inducing bursting): 3.3 KCl, 1.3 CaCl2, 0.9 MgCl2, 100 µM picrotoxin.
-
-
Dissection tools
-
Vibrating microtome
-
Submerged recording chamber
-
Glass microelectrodes (for recording and stimulation)
-
Electrophysiology recording setup (amplifier, digitizer, data acquisition software)
Procedure:
-
Slice Preparation:
-
Anesthetize the rat and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) standard aCSF.
-
Prepare 400-500 µm thick transverse hippocampal slices using a vibrating microtome.
-
Transfer slices to a holding chamber with oxygenated standard aCSF at room temperature for at least 1 hour to recover.
-
-
Recording:
-
Transfer a slice to the submerged recording chamber perfused with oxygenated modified aCSF to induce spontaneous bursting activity in the CA3 region.
-
Place a glass recording microelectrode filled with aCSF in the CA3 pyramidal cell layer to record extracellular field potentials.
-
Establish a stable baseline recording of spontaneous bursts for at least 20 minutes.
-
-
Drug Application:
-
Prepare stock solutions of SDZ 220-581 in an appropriate solvent (e.g., DMSO) and dilute to the final desired concentration in the modified aCSF.
-
Bath-apply SDZ 220-581 at the desired concentration (e.g., 20-80 µM).[6][9]
-
Record the changes in the frequency (interburst interval) and duration of the spontaneous bursts for at least 30 minutes.
-
-
Data Analysis:
-
Measure the interburst interval and burst duration before and after the application of SDZ 220-581.
-
Calculate the percentage change from baseline for each parameter.
-
Perform statistical analysis to determine the significance of the drug's effect.
-
In Vivo Electrophysiology: Extracellular Single-Unit Recording of VTA Dopamine Neurons
This protocol is based on studies investigating the effects of NMDA receptor antagonists on the activity of midbrain dopamine neurons.[4][5]
Objective: To measure the effect of SDZ 220-581 on the firing rate and pattern of ventral tegmental area (VTA) dopamine neurons in anesthetized rats.
Materials:
-
SDZ 220-581
-
Adult male Sprague-Dawley rats
-
Anesthetic (e.g., chloral hydrate or urethane)
-
Stereotaxic apparatus
-
Glass microelectrodes for recording
-
Electrophysiology recording setup (amplifier with a high-pass filter, window discriminator, data acquisition system)
-
Body temperature control system
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Maintain body temperature at 37°C using a heating pad.
-
Perform a craniotomy over the VTA (coordinates relative to bregma: AP -5.2 to -6.0 mm; ML +0.5 to +1.0 mm; DV -7.0 to -8.5 mm).
-
-
Recording:
-
Lower a glass microelectrode into the VTA.
-
Identify dopamine neurons based on their characteristic electrophysiological properties: a long-duration (2-5 ms) and often triphasic action potential, a slow firing rate (1-10 Hz), and a bursting firing pattern.
-
Once a single dopamine neuron is isolated, record its baseline activity for at least 10 minutes.
-
-
Drug Administration:
-
Data Analysis:
-
Analyze the firing rate (spikes/second) and the percentage of spikes fired in bursts.
-
Compare the pre-drug baseline activity with the post-drug activity.
-
Use appropriate statistical tests to determine the significance of any observed changes.
-
At the end of the experiment, mark the recording site with an electrolytic lesion for histological verification.
-
Mandatory Visualizations
Signaling Pathway of SDZ 220-581 Action
Caption: Mechanism of action of SDZ 220-581 at the NMDA receptor.
Experimental Workflow for Hippocampal Slice Electrophysiology
Caption: Workflow for in vitro hippocampal slice recording with SDZ 220-581.
Logical Relationship of SDZ 220-581 Effects
Caption: Logical flow from molecular action to systemic effects of SDZ 220-581.
References
- 1. benchchem.com [benchchem.com]
- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Patch clamp studies on the kinetics and selectivity of N-methyl-D-aspartate receptor antagonism by memantine (1-amino-3,5-dimethyladamantan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for SDZ 220-581 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a summary of the known administration protocols and experimental data for SDZ 220-581. The information is intended to guide researchers in designing studies involving this compound.
Data Presentation
Table 1: In Vivo Efficacy of SDZ 220-581 in Rodent Models
| Model | Species | Dose Range | Administration Route | Observed Effects | Reference |
| Maximal Electroshock Seizures (MES) | Mouse | 3.2-32 mg/kg | Oral | Dose-dependent protection against seizures. Full protection at 10 mg/kg with a rapid onset (<1 hr) and long duration of action (>24 hr). | [2][4][5] |
| Maximal Electroshock Seizures (MES) | Rat | 10 mg/kg | Oral | Full protection against seizures. | [4] |
| Prepulse Inhibition (PPI) Disruption | Rat | 2.5 mg/kg | Subcutaneous (s.c.) | Robust reduction in PPI. | [6] |
| Quinolinic Acid-Induced Neurotoxicity | Rat | 3-15 mg/kg | Intraperitoneal (i.p.) | Reduction in the extent of striatal lesions. | [4] |
| Quinolinic Acid-Induced Neurotoxicity | Rat | 10-50 mg/kg | Oral | Reduction in the extent of striatal lesions. | [4] |
| Focal Cerebral Ischemia (MCAO) | Rat | ≥ 2 x 10 mg/kg | Oral | 20-30% protection. | [4] |
| Neuropathic Pain | Rat | Low oral doses | Oral | Analgesic activity. | [4][7] |
| Mechanical Inflammatory Hyperalgesia | Rat | Higher oral doses | Oral | Analgesic activity. | [4][7] |
| Increased Firing of VTA Dopamine Neurons | Rat | 10 mg/kg | Intravenous (i.v.) | Increased firing rate and burst firing. | [8] |
Table 2: Administration and Formulation Details
| Parameter | Details | Reference |
| Administration Routes | Oral (p.o.), Intraperitoneal (i.p.), Subcutaneous (s.c.), Intravenous (i.v.) | [2][4][6][7][8] |
| Solubility | Soluble in DMSO (up to 8.57 mg/mL) | [1] |
| Vehicle for Oral Administration | Not explicitly stated in all studies, but saline is a common vehicle for in vivo rodent studies. | [2] |
| Vehicle for Injection | Saline is commonly used for subcutaneous and intraperitoneal injections. | [6] |
Experimental Protocols
Maximal Electroshock Seizure (MES) Model in Mice
Objective: To assess the anticonvulsant activity of SDZ 220-581.
Materials:
-
SDZ 220-581
-
Vehicle (e.g., saline)
-
Oral gavage needles
-
Electroshock device with corneal electrodes
Procedure:
-
Fast the mice overnight with free access to water.
-
Prepare a solution of SDZ 220-581 in the chosen vehicle at the desired concentrations (e.g., 3.2, 10, 32 mg/kg).[2][5]
-
Administer SDZ 220-581 or vehicle to the mice via oral gavage.
-
At a predetermined time post-administration (e.g., 1 hour to assess onset, or at various time points up to 24 hours to assess duration), apply a maximal electroshock stimulus (e.g., 50 Hz, 0.2 sec duration) via corneal electrodes.[4][9][10]
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure.
-
The endpoint is typically the percentage of animals in each group protected from the tonic hindlimb extension.
Prepulse Inhibition (PPI) in Rats
Objective: To evaluate the effect of SDZ 220-581 on sensorimotor gating.
Materials:
-
Male Sprague-Dawley rats[8]
-
SDZ 220-581
-
Vehicle (e.g., saline)
-
Subcutaneous injection supplies
-
Acoustic startle response system
Procedure:
-
Acclimatize the rats to the testing environment.
-
Prepare a solution of SDZ 220-581 in saline.
-
Administer SDZ 220-581 (e.g., 2.5 mg/kg) or saline via subcutaneous injection 30 minutes before the test.[6]
-
Place the rat in the startle chamber and allow for a 5-minute acclimation period with background white noise.[11]
-
The test session consists of a series of trials, including:
-
Pulse-alone trials (e.g., 120 dB acoustic stimulus).
-
Prepulse-pulse trials (e.g., a weaker acoustic prepulse followed by the 120 dB pulse).
-
No-stimulus trials (background noise only).
-
-
Measure the startle response (whole-body flinch) in each trial.
-
Calculate PPI as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials.
Mandatory Visualization
Caption: Mechanism of action of SDZ 220-581 at the NMDA receptor.
References
- 1. Sdz 220-581 (174575-17-8) for sale [vulcanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SDZ 220-581 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 4. Biphenyl-derivatives of 2-amino-7-phosphono-heptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonists--II. Pharmacological characterization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arctomsci.com [arctomsci.com]
- 6. Role of the NMDA-receptor in Prepulse Inhibition in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Habituation and Prepulse Inhibition of Acoustic Startle in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SDZ 220-581 Ammonium salt solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming solubility challenges associated with SDZ 220-581 ammonium salt.
Frequently Asked Questions (FAQs)
Q1: What is SDZ 220-581 and what is its mechanism of action?
SDZ 220-581 is a potent and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a pKi value of 7.7.[1] It acts by binding to the glutamate recognition site on the NMDA receptor, thereby inhibiting its activation by the excitatory neurotransmitter glutamate. This antagonism modulates synaptic plasticity and can mitigate glutamate-induced neurotoxicity.
Q2: I am having trouble dissolving this compound. Is this a known issue?
Yes, SDZ 220-581 and its salts are known to have limited aqueous solubility, which can present challenges in experimental settings. The ammonium salt form is utilized to improve handling and initial dispersion, but careful selection of solvents and techniques is often necessary to achieve a clear, stable solution for in vitro and in vivo studies.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of SDZ 220-581.[2][3] It is advisable to use anhydrous, high-purity DMSO to maximize solubility. For in vivo experiments, co-solvent systems are often employed.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
Direct dissolution in aqueous buffers is generally not recommended due to the compound's low water solubility. This can lead to the formation of a precipitate or a suspension with an inaccurate concentration. It is best to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO and then dilute this stock into the aqueous buffer.
Q5: How does pH affect the solubility of this compound?
The solubility of compounds with ionizable groups, such as the phosphonate and amino acid moieties in SDZ 220-581, can be significantly influenced by pH. While specific data for the ammonium salt is limited, for related NMDA receptor antagonists with phosphonate groups, increasing the pH (making the solution more alkaline) can increase the negative charge on the phosphonate group and potentially enhance solubility. However, the overall effect of pH on the solubility of the zwitterionic SDZ 220-581 molecule can be complex and may require empirical testing.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with this compound.
Issue 1: Precipitate forms when preparing a stock solution in DMSO.
-
Possible Cause: The concentration may be too high, or the DMSO may have absorbed water.
-
Solution:
-
Use Anhydrous DMSO: Ensure you are using a fresh, unopened bottle of anhydrous DMSO, as it is hygroscopic and absorbed water can reduce its solvating power for hydrophobic compounds.
-
Gentle Warming: Warm the solution in a water bath at 37°C for 10-15 minutes.
-
Sonication: Use a bath sonicator to break up any aggregates and facilitate dissolution.
-
Lower Concentration: If precipitation persists, prepare a stock solution at a lower concentration.
-
Issue 2: The compound precipitates upon dilution of the DMSO stock into an aqueous buffer or cell culture medium.
-
Possible Cause: The compound is "crashing out" of the solution as the solvent polarity increases.
-
Solution:
-
Reduce Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your working solution, as higher concentrations can be toxic to cells and may also promote precipitation.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of your DMSO stock in the aqueous buffer, and then perform the final dilution.
-
Rapid Mixing: Add the DMSO stock to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion.
-
pH Adjustment of Aqueous Buffer: For compounds with ionizable groups, adjusting the pH of the aqueous buffer may improve solubility. For SDZ 220-581, which has both acidic and basic moieties, systematically testing a range of pH values (e.g., 6.0, 7.4, and 8.0) may identify an optimal pH for solubility.
-
Use of Co-solvents and Surfactants (for in vivo and some in vitro applications): Formulations containing co-solvents like PEG300 and surfactants like Tween-80 can significantly improve the solubility and stability of the compound in aqueous solutions.
-
Quantitative Data Summary
| Salt Form | Solvent | Reported Solubility | Notes |
| SDZ 220-581 | DMSO | 8.57 mg/mL | Ultrasonic and warming may be needed. |
| This compound | DMSO | < 3.9 mg/mL | - |
| SDZ 220-581 Hydrochloride | DMSO | 5 mg/mL | Sonication and heating are recommended. |
| SDZ 220-581 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | In vivo formulation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound (Molecular Weight: 386.77 g/mol ) on an analytical balance.
-
Calculate Solvent Volume: Calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration. For example, for 1 mg of the compound, you would add approximately 258.6 µL of DMSO.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes.
-
Aid Dissolution (if necessary): If the compound is not fully dissolved, sonicate the vial in a water bath sonicator for 10-15 minutes or warm it at 37°C for a similar duration.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for In Vitro Cellular Assays
-
Pre-warm Medium: Pre-warm your cell culture medium or aqueous buffer to 37°C.
-
Prepare Intermediate Dilution (Optional but Recommended): If preparing a working solution at a low micromolar range, it is advisable to first make an intermediate dilution of your 10 mM DMSO stock solution in the pre-warmed medium.
-
Final Dilution: While vortexing the pre-warmed medium, add the required volume of the DMSO stock solution (or the intermediate dilution) to achieve the desired final concentration. Ensure the final DMSO concentration is below 0.5%.
-
Inspect for Precipitation: Visually inspect the working solution for any signs of precipitation. If a precipitate is observed, refer to the troubleshooting guide.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately to minimize the risk of precipitation over time.
Visualizations
Caption: Antagonism of the NMDA receptor by SDZ 220-581.
Caption: Workflow for preparing SDZ 220-581 solutions.
Caption: Decision tree for troubleshooting solubility issues.
References
Technical Support Center: SDZ 220-581 Oral Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and improving the oral bioavailability of the competitive NMDA receptor antagonist, SDZ 220-581.
Troubleshooting Guides
This section addresses specific issues that may be encountered during preclinical development.
Q: We are observing lower-than-expected plasma exposure (AUC) after oral dosing of SDZ 220-581 in our preclinical model. What are the potential causes?
A: While SDZ 220-581 is reported to have good oral activity, suboptimal exposure can arise from several factors.[1] A systematic investigation is recommended:
-
Confirm Formulation Performance: The primary issue could be incomplete dissolution or poor solubility in the gastrointestinal (GI) tract.
-
Action: Perform an in vitro dissolution test using the experimental formulation in simulated gastric and intestinal fluids (see Experimental Protocols).
-
Action: Verify the solid-state properties (e.g., crystallinity, particle size) of the drug substance used, as changes can significantly impact dissolution.
-
-
Investigate GI Stability: The compound may be degrading in the acidic environment of the stomach or enzymatically in the intestine.
-
Action: Conduct an in vitro stability study in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).
-
-
Assess Permeability and Efflux: Even if dissolved, the drug may not be efficiently absorbed across the gut wall.
-
Action: Use an in vitro model like Caco-2 cells to assess the apparent permeability (Papp) and determine if the compound is a substrate for efflux transporters (e.g., P-glycoprotein).
-
-
Evaluate Presystemic Metabolism: The drug may be metabolized in the enterocytes (gut wall) or during its first pass through the liver.
-
Action: Perform an in vitro metabolic stability assay using liver microsomes and S9 fractions from the relevant species (see Experimental Protocols).
-
Q: We are observing high inter-individual variability in the pharmacokinetic (PK) profile of SDZ 220-581. How can we investigate this?
A: High variability often points to sensitive absorption mechanisms or physiological differences between subjects.
-
Active Transport Saturation: SDZ 220-581 is structurally related to compounds that are substrates for the large neutral amino acid (LNAA) transporter.[1] Genetic polymorphisms or competition for this transporter (e.g., from food) could cause variability.
-
Action: Conduct a food-effect study in your animal model. Compare the PK profile in fasted vs. fed states. A significant difference may suggest transporter interaction.
-
-
pH-Dependent Solubility: The compound possesses a phosphonate group, which has multiple pKa values.[2] Its solubility is likely pH-dependent. Variations in individual gastric or intestinal pH could lead to variable dissolution.
-
Action: Characterize the pH-solubility profile of SDZ 220-581. If a steep curve is observed within the physiological pH range (1-7.5), this is a likely contributor. Formulation strategies that maintain the drug in a solubilized state, such as amorphous solid dispersions or lipid-based formulations, could mitigate this.
-
-
Variable Metabolism: Differences in the expression or activity of metabolic enzymes (e.g., Cytochrome P450s) among subjects can cause variable exposure.
-
Action: If in vitro metabolism studies indicate that a single enzyme is primarily responsible for clearance, investigate potential genetic polymorphisms for that enzyme in the species being studied.
-
Frequently Asked Questions (FAQs)
Q: What is the proposed absorption mechanism for SDZ 220-581?
A: The exact mechanism for SDZ 220-581 has not been explicitly detailed in available literature. However, a closely related lead compound, SDZ EAB 515, was found to be a substrate for the large neutral amino acid (LNAA) carrier.[1] It is hypothesized that active transport via this or similar amino acid transporters contributes to the favorable oral bioavailability of this class of compounds.
Q: What are the key physicochemical properties of SDZ 220-581 to consider for oral formulation?
A: Key properties include its molecular weight of ~369.74 g/mol , the presence of a phosphonate group, and a chlorophenyl moiety.[2][3] The phosphonate group suggests pH-dependent solubility. The chlorophenyl group increases lipophilicity, which may aid in passive diffusion and blood-brain barrier penetration, a notable feature for this compound.[2][4] Its reported solubility in DMSO is low (~8.6 mg/mL), and it is soluble in NaOH solution, indicating that it is an acidic compound with potentially poor aqueous solubility at low pH.[2][3][5]
Q: Are there any known drug-drug interaction risks?
A: There is no specific clinical data available. However, based on its potential active transport mechanism, co-administration with other drugs or substances (like high-protein meals) that interact with LNAA transporters could theoretically affect its absorption. Furthermore, if it is found to be a substrate for specific metabolic enzymes or efflux transporters, a risk of interaction with inhibitors or inducers of those pathways would exist.
Data Presentation: Physicochemical & Pharmacological Properties
Since no quantitative bioavailability data for different formulations is publicly available, this table summarizes the known properties of SDZ 220-581 relevant to oral drug development.
| Property | Value / Description | Reference(s) |
| Molecular Formula | C₁₆H₁₇ClNO₅P | [2][3] |
| Molecular Weight | 369.74 g/mol | [2][3] |
| Class | Competitive NMDA Receptor Antagonist | [1][3] |
| pKi | 7.7 | [2][3] |
| Solubility | Soluble in DMSO (~8.57 mg/mL); Soluble in 1.1eq. NaOH | [2][3][5] |
| Reported Oral Activity | Effective at 10 mg/kg (p.o.) in rodents with a fast onset (<1 hr) and long duration (>24 hr) of action. | [1] |
| Potential Absorption | May involve active transport via the large neutral amino acid (LNAA) carrier. | [1] |
| Key Structural Features | Contains a phosphonate group (influences solubility, receptor binding) and a chlorophenyl group (influences lipophilicity). | [2] |
Experimental Protocols
Protocol 1: In Vitro Kinetic Solubility Assay in Simulated GI Fluids
-
Objective: To determine the kinetic solubility of SDZ 220-581 in fluids simulating stomach and intestinal conditions.
-
Materials:
-
SDZ 220-581 powder.
-
Dimethyl Sulfoxide (DMSO), analytical grade.
-
Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin).
-
Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5.
-
96-well plates, shaker, HPLC-UV system.
-
-
Methodology:
-
Prepare a 10 mM stock solution of SDZ 220-581 in DMSO.
-
Dispense 198 µL of SGF and FaSSIF into separate wells of a 96-well plate.
-
Add 2 µL of the 10 mM DMSO stock solution to each well to achieve a final concentration of 100 µM. Include DMSO-only wells as a blank.
-
Seal the plate and shake at 300 RPM for 2 hours at 37°C.
-
After incubation, filter the samples (e.g., using a filter plate) to remove any precipitated compound.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve.
-
The resulting concentration is the kinetic solubility under those conditions.
-
Protocol 2: Preclinical Oral Pharmacokinetic (PK) Study Design
-
Objective: To determine the key PK parameters (Cmax, Tmax, AUC, T½) of SDZ 220-581 following oral administration in a rodent model (e.g., Sprague-Dawley rats).
-
Materials:
-
SDZ 220-581.
-
Appropriate formulation vehicle (e.g., 0.5% methylcellulose in water).
-
Sprague-Dawley rats (n=3-5 per group), cannulated (e.g., jugular vein) for blood sampling.
-
Blood collection tubes (e.g., with K2-EDTA anticoagulant).
-
LC-MS/MS system for bioanalysis.
-
-
Methodology:
-
Fast animals overnight (approx. 12 hours) with free access to water.
-
Prepare the dosing formulation of SDZ 220-581 at the desired concentration (e.g., to deliver a 10 mg/kg dose). Ensure the formulation is homogenous.
-
Administer the formulation accurately via oral gavage. Record the exact time of dosing.
-
Collect blood samples (approx. 100-150 µL) from the cannula at specified time points: pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Process blood samples immediately to obtain plasma by centrifugation (e.g., 4000 RPM for 10 min at 4°C).
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of SDZ 220-581 in plasma samples using a validated LC-MS/MS method.
-
Calculate PK parameters using non-compartmental analysis software.
-
Mandatory Visualizations
References
- 1. Biphenyl-derivatives of 2-amino-7-phosphono-heptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonists--II. Pharmacological characterization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sdz 220-581 (174575-17-8) for sale [vulcanchem.com]
- 3. SDZ 220-581 | NMDAR antagonist | Probechem Biochemicals [probechem.com]
- 4. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
Technical Support Center: Optimizing SDZ 220-581 Dosage for Specific Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SDZ 220-581 in animal models. The information is presented in a question-and-answer format to directly address common challenges and queries that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is SDZ 220-581 and what is its primary mechanism of action?
A1: SDZ 220-581 is a potent, orally active, and competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3][4] Its primary mechanism of action involves binding to the glutamate recognition site on the NMDA receptor, which prevents the binding of the excitatory neurotransmitter glutamate and subsequent receptor activation.[2] This inhibitory action modulates glutamatergic neurotransmission in the central nervous system.
Q2: What are the reported effective dosages of SDZ 220-581 in common animal models?
A2: The effective dosage of SDZ 220-581 can vary depending on the animal model and the specific research application. However, studies in rodent models have established a general dosage range. For instance, in mice, oral administration of SDZ 220-581 in doses ranging from 3.2 mg/kg to 32 mg/kg has been shown to dose-dependently protect against maximal electroshock seizures (MES).[1][5][6] A dose of 10 mg/kg has been reported to provide complete protection in both rats and mice.[2]
Q3: What is the typical onset and duration of action for SDZ 220-581 following oral administration?
A3: SDZ 220-581 is characterized by a rapid onset of action, typically less than or equal to one hour, and a long duration of action, with protective effects observed for at least 24 hours after a single oral dose.[1][2]
Dosage and Administration Data
The following table summarizes the reported effective dosages of SDZ 220-581 in various animal models and experimental paradigms.
| Animal Model | Dosing Route | Dosage Range | Observed Effect | Reference(s) |
| Male OF-1 Mice | Oral | 3.2 - 32 mg/kg | Dose-dependent protection against maximal electroshock seizures (MES) | [1][5][6] |
| Rats | Oral | 10 mg/kg | Full protection against MES | [2] |
| Rats | Intraperitoneal (IP) | 2.5 mg/kg | Used in studies of prepulse inhibition |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
This protocol outlines the standard procedure for the oral administration of SDZ 220-581 to mice.
Materials:
-
SDZ 220-581 solution
-
Appropriately sized gavage needle (e.g., 20-gauge, 1.5-inch for adult mice) with a ball tip
-
Syringe (1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Gently handle the mice to acclimate them to the procedure and reduce stress.
-
Securely restrain the mouse by scruffing the back of the neck to immobilize the head and body. The head, neck, and back should be in a straight line.
-
-
Gavage Needle Insertion:
-
Measure the correct insertion depth by holding the gavage needle alongside the mouse, with the tip at the mouth and the end at the last rib. Mark this length on the needle.
-
Gently insert the ball-tipped needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The mouse should swallow as the needle enters the esophagus. Do not force the needle; if resistance is met, withdraw and re-insert.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the esophagus, slowly administer the SDZ 220-581 solution from the syringe.
-
-
Post-Administration Monitoring:
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Regurgitation or Aspiration During Gavage | - Incorrect placement of the gavage needle into the trachea.- Administration volume is too large.- Administration is too rapid. | - Ensure proper restraint and alignment of the head and body.- Use a gavage needle with a ball tip to minimize tracheal entry.- Do not exceed the recommended maximum gavage volume for the animal's weight.- Administer the solution slowly and steadily. |
| Variable or Unexpected Behavioral Effects | - Inconsistent dosing due to improper gavage technique.- Stress from handling and the procedure itself.- Pharmacokinetic variability between animals. | - Ensure all personnel are thoroughly trained in oral gavage.- Handle animals gently and consistently to minimize stress.- Consider a pilot study to determine the optimal dose for your specific animal strain and experimental conditions. |
| Precipitation of SDZ 220-581 in Formulation | - Poor solubility of the compound in the chosen vehicle. | - SDZ 220-581 is soluble in DMSO. For in vivo use, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline. Ensure the final concentration of DMSO is minimized to avoid toxicity.[1] |
| Lack of Expected Pharmacological Effect | - Incorrect dosage calculation.- Degradation of the compound.- Insufficient absorption. | - Double-check all dosage calculations based on the animal's body weight.- Store SDZ 220-581 and its formulations under appropriate conditions (e.g., protected from light, at the recommended temperature).- If poor oral bioavailability is suspected, consider alternative administration routes if appropriate for the study design, though SDZ 220-581 is known to be orally active. |
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathway affected by SDZ 220-581. As a competitive antagonist, SDZ 220-581 blocks the binding of glutamate to the NMDA receptor, thereby inhibiting the downstream signaling cascade that is typically initiated by calcium influx through the receptor's ion channel.
Caption: SDZ 220-581 competitively antagonizes the NMDA receptor.
Experimental Workflow for Evaluating SDZ 220-581 Efficacy
This diagram outlines a typical experimental workflow for assessing the efficacy of SDZ 220-581 in a rodent model of seizures.
Caption: Workflow for assessing SDZ 220-581 in a seizure model.
References
- 1. instechlabs.com [instechlabs.com]
- 2. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of NMDA Receptor-Mediated Glutamatergic Signaling in Chronic and Acute Neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ouv.vt.edu [ouv.vt.edu]
- 6. research.sdsu.edu [research.sdsu.edu]
Troubleshooting inconsistent results with SDZ 220-581
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using SDZ 220-581. Our aim is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SDZ 220-581?
SDZ 220-581 is a potent and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It specifically binds to the glutamate recognition site on the NMDA receptor, preventing its activation by glutamate.[2] This inhibitory action modulates synaptic plasticity and neuronal excitability. The compound has a pKi value of 7.7, indicating a high affinity for the receptor.[1][2][3]
Q2: I am observing inconsistent results in my in vivo studies. What are some potential causes?
Inconsistent in vivo results can stem from several factors:
-
Animal Model Variability: Different animal models of the same disease may yield different results with SDZ 220-581.[4] For instance, its effects in drug-induced versus toxin-induced models of Parkinson's disease may differ.[4]
-
Genetic Differences: The genetic background of the animals can influence their response to NMDA receptor antagonists. Studies have shown that mice with certain genetic modifications (e.g., Sp4 hypomorphic mice) exhibit exaggerated and prolonged responses to SDZ 220-581.[5]
-
Route of Administration and Formulation: SDZ 220-581 is orally active.[1] However, the choice of vehicle and the method of dissolution can significantly impact its bioavailability and, consequently, its efficacy. It is crucial to ensure complete dissolution and prepare fresh working solutions for in vivo experiments.[1]
Q3: My experimental outcomes are not aligning with published data. What should I check in my experimental protocol?
Discrepancies between your results and published findings can often be traced back to methodological differences.[4] Carefully review the following aspects of your protocol:
-
Dosage and Concentration: Ensure the administered dose or applied concentration is appropriate for your specific experimental model. Published studies provide a range of effective doses for different applications.[1][2]
-
Timing of Administration and Measurement: The onset of action for SDZ 220-581 is rapid, and its effects can be long-lasting.[1][2] The timing of your experimental measurements relative to drug administration is critical.
-
Control Groups: Appropriate control groups are essential to validate your findings. This includes vehicle-treated controls and potentially a positive control with a known NMDA receptor antagonist.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of SDZ 220-581
Incomplete dissolution can lead to lower effective concentrations and inconsistent results.
-
Recommended Solvents: SDZ 220-581 is soluble in DMSO.[2]
-
Stock Solutions: Prepare a clear stock solution in an appropriate solvent like DMSO first.[1] For in vivo experiments, this stock solution can then be diluted with co-solvents.
-
Aiding Dissolution: If you observe precipitation or phase separation, gentle heating and/or sonication can help in dissolving the compound.[1]
-
Fresh Preparation: For in vivo studies, it is recommended to prepare the working solution fresh on the day of the experiment.[1]
Issue 2: Variability in In Vitro Electrophysiology Recordings
Inconsistent effects on neuronal activity can be frustrating.
-
Slice Health: Ensure the viability and health of your brain slices or neuronal cultures.
-
Application Method: The method of drug application (e.g., bath application) and the duration of application should be consistent across experiments. In some protocols, SDZ 220-581 is applied for at least 30 minutes to observe its effects.[6]
-
Washout Period: If you are studying the reversibility of the drug's effects, ensure a sufficient washout period.
Data Presentation
Table 1: Solubility of SDZ 220-581
| Solvent | Solubility | Reference |
| DMSO | ≥ 8.57 mg/mL | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.76 mM) | [1] |
Table 2: In Vivo Efficacy of SDZ 220-581 in a Mouse Model
| Experimental Model | Administration Route | Effective Dose | Observed Effect | Reference |
| Maximal Electroshock Seizures (MES) | Oral | 3.2-32 mg/kg | Dose-dependent protection against seizures | [1] |
| Maximal Electroshock Seizures (MES) | Oral | 10 mg/kg | Full protection against seizures for >24 hours | [2] |
Experimental Protocols
Protocol 1: In Vivo Formulation for Oral Administration
This protocol is suitable for achieving a clear solution for oral gavage in rodents.
-
Prepare a stock solution of SDZ 220-581 in DMSO.
-
Sequentially add the following co-solvents, ensuring each is fully mixed before adding the next:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
The final concentration of DMSO in the working solution should be 10%.[1]
-
If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[1]
-
It is recommended to prepare this working solution fresh for each day of experiments.[1]
Protocol 2: In Vitro Application for Electrophysiology
This protocol describes the application of SDZ 220-581 in brain slice electrophysiology.
-
Prepare a stock solution of SDZ 220-581 in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution in artificial cerebrospinal fluid (aCSF) to the desired final concentration (e.g., 20-80 µM).[6]
-
Bath-apply the SDZ 220-581 containing aCSF to the brain slices.
-
Allow for an equilibration period (e.g., 30 minutes) before recording experimental data.[6]
Visualizations
Caption: Competitive antagonism of the NMDA receptor by SDZ 220-581.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sdz 220-581 (174575-17-8) for sale [vulcanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Glutamate receptors as therapeutic targets for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolonged Ketamine Effects in Sp4 Hypomorphic Mice: Mimicking Phenotypes of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
How to prevent degradation of SDZ 220-581 in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of SDZ 220-581 in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of SDZ 220-581 degradation in solution?
A1: The degradation of SDZ 220-581 in solution is primarily influenced by hydrolysis, photodegradation, and temperature. The phosphonic acid group is susceptible to hydrolysis, especially under acidic or basic conditions. The biphenyl structure may undergo photodegradation upon exposure to light. Elevated temperatures can accelerate these degradation processes.
Q2: How should I prepare and store stock solutions of SDZ 220-581?
A2: For optimal stability, stock solutions should be prepared in anhydrous dimethyl sulfoxide (DMSO). To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes. These aliquots should be stored in tightly sealed vials at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).
Q3: My SDZ 220-581 solution has turned a slight yellow color. Is it still usable?
A3: A change in color, such as turning yellow, can be an indicator of degradation. It is recommended to perform a quality control check, such as HPLC analysis, to assess the purity of the solution. If degradation is confirmed, it is best to discard the solution and prepare a fresh one to ensure the accuracy and reproducibility of your experimental results.
Q4: Can I prepare aqueous working solutions of SDZ 220-581 in advance?
A4: Due to the potential for hydrolysis of the phosphonic acid group in aqueous environments, it is strongly recommended to prepare aqueous working solutions fresh on the day of the experiment. If a buffer is used, its pH should be carefully considered, as both acidic and basic conditions can promote hydrolysis.
Q5: How does pH affect the stability of SDZ 220-581 in solution?
A5: The stability of SDZ 220-581 in aqueous solutions is pH-dependent. The phosphonic acid moiety is susceptible to both acid- and base-catalyzed hydrolysis. Therefore, it is crucial to control the pH of your experimental solutions. For sensitive experiments, a stability assessment in your specific buffer system is recommended.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of SDZ 220-581 in solution. | Prepare fresh working solutions for each experiment. Ensure proper storage of stock solutions at -20°C or -80°C in aliquots. Protect solutions from light. |
| Precipitate forms in the solution | Poor solubility or compound degradation. | Ensure the solvent is appropriate and the concentration is within the solubility limits. For DMSO stock solutions, ensure anhydrous DMSO is used. If precipitation occurs upon thawing, gently warm and vortex the solution. If the precipitate does not redissolve, the solution may be compromised. |
| Loss of compound activity over time | Chemical degradation of SDZ 220-581. | Perform a stability assessment of the compound in your specific experimental conditions (buffer, temperature). Consider adjusting the pH or adding antioxidants if oxidation is suspected. Always use freshly prepared solutions for critical experiments. |
| Appearance of new peaks in HPLC/LC-MS analysis | Compound degradation. | Characterize the degradation products to understand the degradation pathway. To mitigate further degradation, adjust storage and handling procedures, such as protecting from light, controlling pH, and lowering the storage temperature. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of SDZ 220-581 in DMSO
Objective: To prepare a stable, high-concentration stock solution of SDZ 220-581 for long-term storage.
Materials:
-
SDZ 220-581 (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the vial of solid SDZ 220-581 to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of SDZ 220-581 in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved. If necessary, sonicate and gently warm the solution to aid dissolution.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes or cryovials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of SDZ 220-581 Stability in Aqueous Buffer
Objective: To determine the stability of SDZ 220-581 in a specific aqueous buffer over time and at different temperatures.
Materials:
-
SDZ 220-581 DMSO stock solution (from Protocol 1)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC or LC-MS system
-
Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a working solution of SDZ 220-581 by diluting the DMSO stock solution into the aqueous buffer to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects.
-
Aliquot the working solution into separate tubes for each time point and temperature condition.
-
Place the tubes in the respective temperature-controlled environments.
-
At each designated time point (e.g., 0, 2, 4, 8, 24 hours), remove one tube from each temperature condition.
-
Immediately analyze the samples by HPLC or LC-MS to quantify the concentration of the parent SDZ 220-581 compound.
-
Calculate the percentage of SDZ 220-581 remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining compound versus time for each temperature to visualize the degradation kinetics.
Visualizations
Caption: Recommended workflow for preparing and storing SDZ 220-581 solutions.
Caption: Mechanism of SDZ 220-581 as a competitive NMDA receptor antagonist.
Technical Support Center: SDZ 220-581 Experimental Outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental outcomes using SDZ 220-581. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is SDZ 220-581 and what is its primary mechanism of action?
SDZ 220-581 is a potent and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Its primary mechanism involves binding to the glutamate recognition site on the NMDA receptor, thereby preventing its activation by the endogenous ligand, glutamate.[1] This action modulates synaptic plasticity and neuronal excitability.
Q2: What are the common in vitro and in vivo applications of SDZ 220-581?
-
In Vitro : SDZ 220-581 is utilized in neuroscience research to investigate the role of NMDA receptors in processes such as long-term potentiation (LTP) and excitotoxicity.[4] It is also used to study neuroprotective effects in cell culture models.[1]
-
In Vivo : In animal models, SDZ 220-581 has been shown to have anticonvulsant properties, offering protection against maximal electroshock seizures (MES).[3][5] It is also used to study sensorimotor gating, as it can reduce prepulse inhibition (PPI), a model relevant to schizophrenia research.[1][6] Additionally, it has demonstrated neuroprotective effects in models of focal cerebral ischemia and analgesic activity in neuropathic pain models.[5]
Q3: How should I dissolve and store SDZ 220-581?
SDZ 220-581 is soluble in DMSO and, with gentle warming, can be dissolved to 25 mM.[7] For in vivo preparations, it can be dissolved in saline for intraperitoneal (i.p.) administration.[8] The stability of the compound in solution can vary, so it is recommended to prepare fresh solutions for each experiment. For long-term storage, the powdered form should be kept at -20°C.[1]
Q4: What are some potential reasons for observing high variability in my experimental results with SDZ 220-581?
Variability in experimental outcomes with SDZ 220-581 can arise from several factors:
-
Animal Model and Strain: The genetic background of the animal model can significantly influence the response to NMDA receptor antagonists. For example, Sp4 hypomorphic mice show prolonged and exaggerated responses to SDZ 220-581 compared to wild-type mice.[8]
-
Route of Administration: The method of administration (e.g., oral, intraperitoneal, subcutaneous) will affect the pharmacokinetics, including absorption and bioavailability, leading to different effective doses.[5]
-
Experimental Paradigm: The specific behavioral test or cellular assay being used can yield different results. The effects of NMDA receptor antagonists can be diverse and even opposing depending on the experimental context.
-
Drug Formulation and Stability: Improper dissolution or degradation of the compound can lead to inconsistent concentrations being administered. Always ensure the compound is fully dissolved and use freshly prepared solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent anticonvulsant effects in MES model. | 1. Inadequate dosage. 2. Improper drug administration. 3. Animal strain variability. | 1. Perform a dose-response study to determine the optimal effective dose for your specific animal strain. Doses around 10 mg/kg (oral) have been reported to be effective.[3][5] 2. Ensure consistent administration technique (e.g., gavage for oral administration) and vehicle. 3. Report the specific strain of animal used in your study and consider that different strains may have varying sensitivities. |
| High variability in prepulse inhibition (PPI) results. | 1. Suboptimal timing of drug administration relative to testing. 2. Animal stress levels affecting baseline PPI. 3. Inappropriate prepulse and pulse stimuli. | 1. The onset of action for SDZ 220-581 is relatively fast (<1 hour).[5] Standardize the time between administration and testing. 2. Acclimate animals to the testing environment to minimize stress-induced variability. 3. Optimize and standardize the parameters of the PPI test (e.g., intensity of prepulse and startle stimulus). |
| Lack of neuroprotective effect in an in vitro excitotoxicity assay. | 1. Incorrect concentration of SDZ 220-581. 2. Timing of antagonist application relative to the excitotoxic insult. 3. Cell culture conditions. | 1. Perform a concentration-response curve to determine the IC50 for neuroprotection in your specific cell type. 2. Apply SDZ 220-581 before or concurrently with the excitotoxic agent (e.g., glutamate or NMDA). 3. Ensure consistent cell density, media composition, and incubation times. |
| Unexpected behavioral side effects in vivo. | 1. Dose is too high, leading to off-target effects or motor impairment. 2. Interaction with other experimental compounds or conditions. | 1. Reduce the dose. Motor-debilitating effects have been observed at doses about 10 times higher than those required for protection against MES.[5] 2. Carefully consider any other substances or procedures the animals are subjected to and their potential interactions with an NMDA receptor antagonist. |
Data Presentation
Table 1: In Vivo Efficacy of SDZ 220-581 in Rodent Models
| Model | Species | Route of Administration | Effective Dose | Observed Effect | Reference |
| Maximal Electroshock Seizures (MES) | Rat, Mouse | Oral | 10 mg/kg | Full protection | [3][5] |
| Quinolinic Acid-induced Striatal Lesions | Rat | i.p. | 3-15 mg/kg | Reduction in lesion extent | [5] |
| Quinolinic Acid-induced Striatal Lesions | Rat | p.o. | 10-50 mg/kg | Reduction in lesion extent | [5] |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | i.v. (pre-occlusion) | Not specified | 40-50% reduction in infarct size | [5] |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | i.v. (1 hr post-occlusion) | Not specified | 20-30% reduction in infarct size | [5] |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | p.o. | ≥ 2 x 10 mg/kg | 20-30% protection | [5] |
| Neuropathic Pain | Rat | Oral | Low doses | Analgesic activity | [5] |
| Prepulse Inhibition (PPI) Disruption | Rat | s.c. | 2.5 mg/kg | Robust reduction in PPI | [6] |
Table 2: Pharmacological Parameters of SDZ 220-581
| Parameter | Value | Description | Reference |
| pKi | 7.7 | The negative logarithm of the inhibitory constant, indicating high binding affinity for the NMDA receptor. | [1][2][3] |
Experimental Protocols
Protocol 1: In Vivo Anticonvulsant Activity (Maximal Electroshock Seizure Model)
-
Animals: Male OF-1 mice.
-
Drug Preparation: Dissolve SDZ 220-581 in a suitable vehicle for oral administration.
-
Administration: Administer SDZ 220-581 orally (p.o.) at doses ranging from 3.2 to 32 mg/kg.
-
Seizure Induction: At a predetermined time after drug administration (e.g., 1 hour), induce seizures via corneal electrodes using a constant current stimulator.
-
Observation: Observe the animals for the presence or absence of tonic hindlimb extension as the endpoint of the seizure.
-
Analysis: Determine the dose at which 50% of the animals are protected from the tonic hindlimb extension (ED50).
Protocol 2: In Vitro Electrophysiology (Depotentiation in Hippocampal Slices)
-
Slice Preparation: Prepare hippocampal slices from rats as per standard laboratory procedures.
-
Recording Setup: Place slices in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Baseline Recording: Obtain stable baseline field excitatory postsynaptic potentials (fEPSPs) in the CA1 region by stimulating the Schaffer collaterals.
-
LTP Induction: Induce long-term potentiation (LTP) using a high-frequency stimulation protocol.
-
Drug Application: After LTP is established, apply SDZ 220-581 at a specific concentration to the perfusing aCSF.
-
Depotentiation Measurement: Continue to record fEPSPs to observe any reduction in the potentiated response, which indicates depotentiation.
-
Analysis: Quantify the change in fEPSP slope before and after drug application to determine the extent of depotentiation.
Visualizations
References
- 1. SDZ 220-581 hydrochloride | NMDA receptor antagonist | CAS# 179411-93-9 | InvivoChem [invivochem.com]
- 2. Buy IPAG (EVT-253943) | 193527-91-2 [evitachem.com]
- 3. Role of the NMDA-receptor in Prepulse Inhibition in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Prolonged Ketamine Effects in Sp4 Hypomorphic Mice: Mimicking Phenotypes of Schizophrenia | PLOS One [journals.plos.org]
- 6. SDZ 220-581 ammonium salt|179411-94-0|MSDS [dcchemicals.com]
- 7. SDZ 220-581 | GluR | Ambeed.com [ambeed.com]
- 8. mdpi.com [mdpi.com]
Best practices for storing SDZ 220-581 Ammonium salt
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and experimental use of SDZ 220-581 Ammonium Salt.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
For optimal stability, this compound as a powder should be stored at -20°C for up to 3 years.[1] Some suppliers suggest storage at room temperature, but colder temperatures are generally recommended to ensure long-term integrity.
Q2: How should I store solutions of this compound?
Stock solutions of this compound prepared in a solvent like DMSO can be stored at -80°C for up to two years or at -20°C for one year.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: What is the best solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[1] For in vivo experiments, the initial DMSO stock solution is often further diluted in vehicles such as a mixture of PEG300, Tween-80, and saline, or with corn oil.[1]
Q4: Is this compound orally active?
Yes, SDZ 220-581 is an orally active compound.[1]
Troubleshooting Guide
Problem 1: Inconsistent experimental results.
-
Possible Cause: Improper storage and handling of the compound.
-
Solution: Ensure the compound is stored at the recommended temperature (-20°C for powder, -80°C for solutions) and protected from moisture.[1] Aliquot solutions to avoid repeated freeze-thaw cycles.
-
Possible Cause: Variability in solution preparation.
-
Solution: Prepare fresh working solutions for each experiment from a properly stored stock solution. Ensure complete dissolution of the compound; gentle warming or sonication may be necessary for some solvent systems.[1]
Problem 2: Observed unexpected side effects in animal models (e.g., psychotomimetic effects, cognitive impairment).
-
Possible Cause: These are known potential side effects of NMDA receptor antagonists.[2] The dosage used may be too high.
-
Solution: Conduct a dose-response study to determine the optimal therapeutic dose with minimal side effects for your specific animal model and experimental paradigm. It is important to carefully monitor the animals for any adverse reactions.
Problem 3: Difficulty in achieving desired in vivo efficacy.
-
Possible Cause: Poor bioavailability of the administered compound.
-
Solution: Optimize the drug delivery vehicle. For oral administration, formulations with agents like PEG300 and Tween-80 can improve solubility and absorption.[1] For intraperitoneal injections, ensure the compound is fully dissolved in a suitable vehicle.
-
Possible Cause: Incorrect dosage for the specific animal model or disease state.
-
Solution: Review the literature for established effective doses in similar experimental setups. A thorough dose-response analysis is crucial to identify the effective concentration range.
Data Presentation
| Property | Value | Reference |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [1] |
| Storage (in Solvent) | -80°C for 2 years, -20°C for 1 year | [1] |
| Solubility in DMSO | 8.57 mg/mL (23.18 mM). Ultrasonic and warming may be needed. It is noted that hygroscopic DMSO can significantly impact solubility, so newly opened DMSO is recommended. | [1] |
| Mechanism of Action | Competitive NMDA receptor antagonist | [1] |
| In Vivo Efficacy (Mice) | Dose-dependently protects against maximal electroshock seizures (MES) with oral administration at doses of 3.2, 10, and 32 mg/kg. | [1] |
| In Vivo Efficacy (Rats) | In a model of Parkinson's disease, it reversed haloperidol-induced catalepsy. In a neuropathic pain model, it showed analgesic effects. In a model of quinolinic acid-induced neurotoxicity, it provided 20-30% protection at doses of ≥ 2 x 10 mg/kg p.o. | [3] |
Experimental Protocols
Generalized In Vivo Administration Protocol (for rodents)
This protocol is a general guideline and should be adapted based on the specific experimental design, animal model, and desired outcomes.
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For oral administration, a working solution can be prepared by diluting the DMSO stock in a vehicle such as corn oil or a mixture of PEG300, Tween-80, and saline. A common formulation involves adding the DMSO stock to PEG300, mixing, then adding Tween-80, mixing again, and finally adding saline to the desired volume.[1]
-
For intraperitoneal injection, the compound can be dissolved in saline.[4]
-
-
Animal Model:
-
Administration:
-
Oral Gavage: Administer the prepared solution directly into the stomach using a gavage needle. Dosages ranging from 3.2 to 32 mg/kg have been used in mice.[1]
-
Intraperitoneal (i.p.) Injection: Inject the solution into the peritoneal cavity.
-
-
Observation and Data Collection:
-
Monitor the animals for the desired therapeutic effect (e.g., seizure protection, reversal of catalepsy) and any potential adverse effects.
-
The timing of observations will depend on the specific experimental endpoint and the known pharmacokinetics of the compound.
-
Visualizations
Caption: Competitive antagonism of the NMDA receptor by SDZ 220-581.
References
Technical Support Center: SDZ 220-581 Chronic Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the toxicity of SDZ 220-581 in chronic experimental studies. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SDZ 220-581?
A1: SDZ 220-581 is a potent and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It acts by binding to the glutamate recognition site on the receptor, thereby preventing its activation by the excitatory neurotransmitter glutamate.[2] This action can mitigate glutamate-induced neurotoxicity and stabilize irregular neuronal activity.[2]
Q2: What are the potential on-target toxicities associated with chronic administration of an NMDA receptor antagonist like SDZ 220-581?
A2: Chronic blockade of NMDA receptors can lead to a range of adverse effects, primarily related to the central nervous system. These can include psychotomimetic effects such as hallucinations and paranoid delusions, as well as confusion, difficulty concentrating, agitation, and deficits in learning and memory.[4][5] While these effects are documented for the class of NMDA receptor antagonists, the specific long-term toxicity profile of SDZ 220-581 is not extensively detailed in publicly available literature.
Q3: Are there known off-target effects of SDZ 220-581 that could contribute to toxicity?
A3: The available literature primarily focuses on the on-target activity of SDZ 220-581 as a competitive NMDA receptor antagonist. While some NMDA receptor antagonists may have off-target effects, such as interacting with other neurotransmitter systems, specific information regarding off-target binding for SDZ 220-581 is limited. As with any investigational compound, a thorough in vitro and in silico screening for off-target activities is a crucial step in preclinical safety assessment.
Q4: What are the guiding principles for minimizing animal use and distress in chronic toxicity studies?
A4: The "3Rs" are the internationally recognized guiding principles for the ethical use of animals in research:
-
Replacement: Using non-animal methods whenever possible. This can include in vitro cell cultures, organoids, or in silico computational modeling.[6][7]
-
Reduction: Using the minimum number of animals necessary to obtain scientifically valid data. This can be achieved through careful experimental design and statistical analysis.[6][8]
-
Refinement: Modifying experimental procedures to minimize animal pain, suffering, and distress. This includes providing appropriate housing, handling, and analgesia.[6][9]
Troubleshooting Guides
Q1: My animals are exhibiting unexpected and severe behavioral abnormalities (e.g., excessive agitation, catatonia) early in the chronic study. What should I do?
A1:
-
Immediate Action: First, ensure the welfare of the animals. This may involve consultation with a veterinarian and potentially humane euthanasia for severely affected animals.
-
Dose Re-evaluation: The observed effects may be due to the dose being too high. It is crucial to have conducted thorough dose-range finding studies prior to initiating a chronic study.[10] If such studies were not performed, it is advisable to halt the current study and conduct acute or sub-chronic toxicity studies to determine a maximum tolerated dose (MTD).[11][12]
-
Pharmacokinetic Analysis: Unexpected toxicity can arise from issues with the drug's formulation affecting its absorption, distribution, metabolism, and excretion (ADME).[11] Ensure that you have a pharmacokinetic profile for the specific formulation being used.[11]
-
Route of Administration: The route of administration can significantly impact toxicity.[13] If you are using a novel administration route, consider if it is leading to unexpectedly high local or systemic concentrations.
Q2: I am not observing any overt signs of toxicity, but I am concerned about subtle neurotoxicity. How can I assess this?
A2:
-
Comprehensive Endpoint Analysis: Chronic toxicity assessment should not rely solely on overt clinical signs. A battery of tests should be included to detect more subtle changes.[14] This can include:
-
Functional Observational Battery (FOB): A series of standardized tests to assess neurological function, including sensory, motor, and autonomic responses.
-
Behavioral Tests: Specific assays for learning, memory, and executive function can reveal cognitive deficits.
-
Histopathology: At the end of the study, detailed histopathological examination of the brain and other relevant organs is essential to identify any cellular changes, such as neuronal vacuolization or degeneration, which have been associated with some NMDA antagonists.[15]
-
-
Biomarker Analysis: Consider incorporating the analysis of biomarkers in blood or cerebrospinal fluid that may indicate neuroinflammation or neuronal damage.
Q3: How can I design my chronic study to reduce the number of animals used while maintaining statistical power?
A3:
-
Statistical Consultation: Consult with a biostatistician during the experimental design phase to ensure that your group sizes are appropriate to detect meaningful effects without being excessive.
-
Integrated Study Design: An integrated study design can allow for the assessment of multiple toxicological endpoints from the same cohort of animals, reducing the overall number of animals needed.[16]
-
Longitudinal Monitoring: Employing non-invasive or minimally invasive techniques for monitoring (e.g., imaging, blood microsampling) allows for the collection of more data from each animal over time, reducing the need for large terminal groups at multiple time points.[8]
Data Presentation
The following tables are illustrative examples of how to present quantitative data from a chronic toxicity study of a hypothetical neuroactive compound.
Table 1: Summary of Clinical Observations in a 6-Month Rodent Study
| Dose Group (mg/kg/day) | Number of Animals with Clinical Signs | Most Common Clinical Signs |
| Vehicle Control | 1/20 | Piloerection |
| Low Dose (X mg/kg) | 2/20 | Piloerection, mild hypoactivity |
| Mid Dose (Y mg/kg) | 8/20 | Hypoactivity, ataxia, head weaving |
| High Dose (Z mg/kg) | 15/20 | Ataxia, head weaving, catalepsy |
Table 2: Mean Organ Weights (g) at Terminal Sacrifice (Male Rats)
| Dose Group (mg/kg/day) | Brain | Liver | Kidneys | Spleen |
| Vehicle Control | 2.1 ± 0.2 | 12.5 ± 1.1 | 2.5 ± 0.3 | 0.8 ± 0.1 |
| Low Dose (X mg/kg) | 2.1 ± 0.3 | 12.8 ± 1.3 | 2.6 ± 0.4 | 0.8 ± 0.2 |
| Mid Dose (Y mg/kg) | 2.0 ± 0.2 | 14.5 ± 1.5 | 2.7 ± 0.3 | 0.7 ± 0.1 |
| High Dose (Z mg/kg) | 1.9 ± 0.3 | 16.2 ± 1.8** | 2.8 ± 0.4 | 0.6 ± 0.1 |
| *p < 0.05, *p < 0.01 compared to vehicle control |
Experimental Protocols
Protocol: 12-Month Chronic Oral Toxicity Study in Rodents
This protocol is a generalized example and should be adapted based on the specific properties of the test substance and relevant regulatory guidelines.[17]
-
Test System:
-
Dose Groups:
-
At least three dose levels (low, mid, high) plus a concurrent vehicle control group.[17]
-
Dose selection should be based on prior sub-chronic studies and pharmacokinetic data. The high dose should elicit some evidence of toxicity but not mortality.
-
-
Administration:
-
In-life Observations:
-
Daily: Clinical signs of toxicity and mortality checks.
-
Weekly: Detailed clinical examination, body weight, and food consumption.
-
Periodic: Ophthalmoscopy, hematology, clinical chemistry, and urinalysis.
-
-
Terminal Procedures:
-
At 12 months, all surviving animals are euthanized.
-
A full necropsy is performed, and all organs are weighed.[14]
-
A comprehensive list of tissues is collected and preserved for histopathological examination.
-
Mandatory Visualizations
Caption: Mechanism of SDZ 220-581 at the NMDA Receptor.
Caption: General Workflow for a Chronic Toxicity Study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sdz 220-581 (174575-17-8) for sale [vulcanchem.com]
- 3. SDZ 220-581 | NMDAR antagonist | Probechem Biochemicals [probechem.com]
- 4. droracle.ai [droracle.ai]
- 5. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. The 3Rs :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 7. blog.biobide.com [blog.biobide.com]
- 8. Animal testing and the 3Rs: An introduction - British Pharmacological Society [bps.ac.uk]
- 9. instem.com [instem.com]
- 10. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. blog.biobide.com [blog.biobide.com]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. researchgate.net [researchgate.net]
- 16. An Integrated Experimental Design for the Assessment of Multiple Toxicological End Points in Rat Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oecd.org [oecd.org]
- 18. criver.com [criver.com]
Refining experimental design for SDZ 220-581 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental design for studies involving SDZ 220-581.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is SDZ 220-581 and what is its primary mechanism of action?
SDZ 220-581 is a potent and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It specifically binds to the glutamate recognition site on the NMDA receptor, thereby inhibiting its activation by glutamate.[1] This mechanism is characterized by a high receptor affinity, with a pKi value of 7.7.[1][2]
Q2: How should I prepare and store stock solutions of SDZ 220-581?
For optimal stability, stock solutions of SDZ 220-581 should be prepared and stored as follows:
-
Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[3]
-
Concentration: Stock solutions can be prepared at concentrations up to 25 mM in DMSO with gentle warming.[3]
-
Storage:
-
Handling: To avoid degradation from repeated freeze-thaw cycles, it is best to prepare multiple small aliquots of the stock solution.[3]
Q3: My SDZ 220-581 is precipitating when I dilute it into my aqueous experimental buffer. What can I do?
Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds dissolved in DMSO. Here are some troubleshooting steps:
-
Increase the final DMSO concentration: Ensure that the final concentration of DMSO in your aqueous buffer is sufficient to maintain solubility, but be mindful of potential solvent effects on your experimental system.
-
Use a different formulation for in vivo studies: For animal studies, a co-solvent system is often necessary. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.
-
Sonication and Warming: Gentle warming and sonication can aid in the dissolution of SDZ 220-581 in DMSO.[4]
Q4: What are typical working concentrations for in vitro and in vivo experiments?
The optimal concentration of SDZ 220-581 will vary depending on the specific experimental model and desired effect. However, here are some reported effective concentrations:
-
In Vitro : In rat hippocampal slice preparations, concentrations ranging from 20-80 μM have been used to induce depotentiation of CA3-CA3 synapses.
-
In Vivo :
-
Anticonvulsant effects: Oral doses of 10 mg/kg have been shown to provide full protection against maximal electroshock seizures (MES) in rodents.[1][5]
-
Neuroprotection: In a model of focal cerebral ischemia in rats, intravenous administration before the event showed significant reduction in infarct size.[5]
-
Neuropathic pain: Analgesic activity has been observed at low oral doses.[5]
-
Q5: Are there any known off-target effects or potential confounding factors to consider?
While SDZ 220-581 is a competitive antagonist for the NMDA receptor, researchers should be aware of potential confounding factors common to this class of drugs:
-
Psychotomimetic Effects: NMDA receptor antagonists, as a class, can induce behavioral effects that may resemble psychosis.[6] This is an important consideration for the interpretation of behavioral studies in animals.
-
Neurotoxicity: At high doses, some NMDA receptor antagonists have been associated with neurotoxicity.[6] It is crucial to perform dose-response studies to identify a therapeutic window that minimizes potential toxicity.
-
Impact on Neuronal Survival: While beneficial in excitotoxicity models, prolonged blockade of NMDA receptors may interfere with their normal physiological roles in promoting neuronal survival.
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of SDZ 220-581
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₇ClNO₅P | [1] |
| Molecular Weight | 369.74 g/mol | [1] |
| Mechanism of Action | Competitive NMDA receptor antagonist (glutamate site) | [1] |
| pKi | 7.7 | [1][2] |
| Solubility in DMSO | 8.57 mg/mL (23.18 mM) | [3] |
Table 2: Recommended Storage Conditions for SDZ 220-581
| Form | Storage Temperature | Duration | Reference(s) |
| Powder | -20°C | 3 years | [3] |
| In Solvent (DMSO) | -20°C | 1 year | [3] |
| In Solvent (DMSO) | -80°C | 2 years | [3] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol outlines a general procedure to assess the neuroprotective effects of SDZ 220-581 against glutamate-induced cell death in primary cortical neurons.
1. Materials:
- Primary cortical neurons (e.g., from E18 rat embryos)
- Neurobasal medium supplemented with B27 and GlutaMAX
- Poly-D-lysine coated culture plates
- SDZ 220-581 stock solution (10 mM in DMSO)
- L-Glutamic acid
- Cell viability assay kit (e.g., MTT or LDH assay)
- Phosphate-buffered saline (PBS)
2. Methods:
- Cell Plating: Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well and culture for 7-10 days.
- Compound Pre-treatment: Prepare serial dilutions of SDZ 220-581 in culture medium from the 10 mM stock. The final DMSO concentration should be kept below 0.1%. Pre-treat the neurons with various concentrations of SDZ 220-581 (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (medium with DMSO).
- Glutamate Challenge: Prepare a stock solution of L-Glutamic acid in water. Add glutamate to the wells to a final concentration of 100 µM to induce excitotoxicity. Do not add glutamate to the negative control wells.
- Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
- Assessment of Cell Viability:
- For MTT Assay: Follow the manufacturer's instructions. Briefly, add MTT reagent to each well, incubate for 2-4 hours, and then add solubilization solution. Read the absorbance at the appropriate wavelength.
- For LDH Assay: Collect the culture supernatant and measure the lactate dehydrogenase (LDH) release according to the manufacturer's protocol.
- Data Analysis: Calculate cell viability as a percentage of the control (untreated, no glutamate) group. Plot the concentration-response curve for SDZ 220-581 to determine its EC₅₀ for neuroprotection.
Visualizations
Caption: Mechanism of action of SDZ 220-581.
Caption: In vitro neuroprotection assay workflow.
Caption: Troubleshooting solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bortezomib (PS-341) | CAS:179324-69-7 | Proteasome Inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SDZ 220-581 hydrochloride | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to SDZ 220-581 and Other NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the N-methyl-D-aspartate (NMDA) receptor antagonist SDZ 220-581 with other notable antagonists, including ifenprodil, ketamine, and memantine. The information is supported by experimental data to assist researchers in selecting the appropriate antagonist for their specific experimental needs.
Introduction to NMDA Receptor Antagonism
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory.[1] However, their overactivation can lead to excitotoxicity and neuronal cell death, implicating them in various neurological disorders. NMDA receptor antagonists are a broad class of compounds that inhibit the activity of these receptors and are categorized based on their mechanism of action:
-
Competitive Antagonists : These compounds, such as SDZ 220-581, bind to the glutamate recognition site on the NMDA receptor, thereby preventing the binding of the endogenous agonist glutamate and subsequent receptor activation.[2][3]
-
Uncompetitive Channel Blockers : This class of antagonists, which includes ketamine and memantine, binds within the ion channel of the receptor when it is in an open state, physically obstructing the flow of ions.[4]
-
Non-competitive (Allosteric) Antagonists : These molecules, like ifenprodil, bind to a site on the receptor that is distinct from the glutamate binding site or the ion channel. This binding event allosterically modulates the receptor's function, typically by decreasing the channel opening probability or increasing its desensitization.
Quantitative Comparison of NMDA Receptor Antagonists
The following table summarizes the key pharmacological properties of SDZ 220-581 and other selected NMDA receptor antagonists. The data is compiled from various in vitro and in vivo studies.
| Antagonist | Class | Target | Binding Affinity (pKi) | IC50 | Subunit Selectivity |
| SDZ 220-581 | Competitive | Glutamate site | 7.7[2][4][5] | - | Broad spectrum, though detailed affinity for all subunits is not extensively published. |
| Ifenprodil | Non-competitive | Allosteric site on NR2B subunit | - | ~0.34 µM (for NR1/NR2B) | High selectivity for NR2B-containing receptors. |
| Ketamine | Uncompetitive | Ion channel (PCP site) | - | ~1-10 µM | Generally non-selective, but may have slightly higher potency for NR2C/D subunits.[4] |
| Memantine | Uncompetitive | Ion channel | - | ~1-2 µM | Weak selectivity for NR2C/D-containing receptors, particularly in the presence of Mg2+. |
Note: Binding affinities and IC50 values can vary depending on the experimental conditions, such as the specific radioligand used, the tissue or cell type, and the presence of other modulators.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of common experimental protocols used to characterize NMDA receptor antagonists.
Radioligand Binding Assay
This in vitro technique is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of an unlabeled antagonist (e.g., SDZ 220-581) by measuring its ability to displace a radiolabeled ligand from the NMDA receptor.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) or cells expressing the target NMDA receptor subtype in a suitable buffer to isolate cell membranes containing the receptors.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]CGP 39653 for the glutamate site) and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the ion flow through receptors expressed in a large cell, such as a Xenopus oocyte, and to determine the effect of a compound on this current.
Objective: To characterize the inhibitory effect of an NMDA receptor antagonist on the ion channel function.
Methodology:
-
Oocyte Preparation and Injection: Harvest oocytes from a Xenopus laevis frog and inject them with cRNA encoding the desired NMDA receptor subunits (e.g., NR1 and NR2A). The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.
-
Electrode Placement: Place the oocyte in a recording chamber and impale it with two microelectrodes. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a set value (e.g., -70 mV).
-
Agonist Application: Perfuse the oocyte with a solution containing the NMDA receptor agonists, glutamate and glycine, to elicit an inward current.
-
Antagonist Application: Co-apply the antagonist with the agonists at various concentrations to measure the inhibition of the agonist-induced current.
-
Data Analysis: Measure the peak or steady-state current in the presence of different concentrations of the antagonist. Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.
Visualizations
The following diagrams illustrate key concepts and workflows related to the comparison of NMDA receptor antagonists.
Signaling pathways for competitive and uncompetitive NMDA receptor antagonism.
Experimental workflow for a radioligand binding assay.
Logical relationships between key pharmacological parameters.
Conclusion
SDZ 220-581 is a potent, competitive NMDA receptor antagonist with a broad spectrum of activity. Its competitive mechanism of action at the glutamate binding site distinguishes it from uncompetitive channel blockers like ketamine and memantine, and the non-competitive, NR2B-selective antagonist ifenprodil. The choice of antagonist for a particular research application will depend on the specific scientific question being addressed. For studies requiring the blockade of all NMDA receptor subtypes at the agonist binding site, SDZ 220-581 is a suitable tool. In contrast, ifenprodil is ideal for investigating the role of NR2B-containing receptors, while ketamine and memantine are useful for studying the effects of ion channel blockade. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the field of neuroscience and drug development.
References
- 1. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders [mdpi.com]
- 2. Sdz 220-581 (174575-17-8) for sale [vulcanchem.com]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biphenyl-derivatives of 2-amino-7-phosphono-heptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonists--II. Pharmacological characterization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of SDZ 220-581: A Comparative Guide to Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective efficacy of SDZ 220-581, a potent and orally active competitive N-methyl-D-aspartate (NMDA) receptor antagonist, with other key neuroprotective agents. The information presented is based on available preclinical data and is intended to assist researchers in evaluating its potential for further investigation and development.
Introduction to SDZ 220-581 and a Comparative Overview
SDZ 220-581 is a biphenyl-derivative of 2-amino-7-phosphono-heptanoic acid that acts as a competitive antagonist at the glutamate recognition site of the NMDA receptor.[1] This mechanism is crucial in mitigating the excitotoxic neuronal death cascade initiated by excessive glutamate, a key pathological process in various neurological disorders. This guide compares the efficacy of SDZ 220-581 against other classes of NMDA receptor antagonists, including the non-competitive antagonist MK-801 (Dizocilpine) and the uncompetitive antagonist Memantine, in established preclinical models of neurodegeneration.
While direct head-to-head comparative studies for all agents in the same experimental settings are limited, this guide synthesizes the available quantitative data to provide an objective assessment of their relative neuroprotective potential.
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize the quantitative data on the efficacy of SDZ 220-581 and other selected neuroprotective agents in various preclinical models.
Table 1: Efficacy in a Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO) in Rats
| Compound | Class | Dosing Regimen (p.o.) | Infarct Volume Reduction | Reference |
| SDZ 220-581 | Competitive NMDA Antagonist | 2 x 10 mg/kg | 20-30% | [1] |
| SDZ 220-581 | Competitive NMDA Antagonist | 2 x 25 mg/kg | ~25% | [1] |
| MK-801 | Non-competitive NMDA Antagonist | 0.5 mg/kg (i.p.) | ~50% (cortical) | [2] |
| Memantine | Uncompetitive NMDA Antagonist | 20 mg/kg (i.p.) | Significant reduction in neuronal loss | This data is from a beta-amyloid induced neurotoxicity model, not MCAO. Direct comparative MCAO data was not found in the searched literature.[3] |
Note: The data for MK-801 and Memantine are from separate studies and not in direct comparison with SDZ 220-581 under identical experimental conditions. Therefore, this comparison should be interpreted with caution.
Table 2: Efficacy in a Model of Excitotoxic Striatal Lesions (Quinolinic Acid-induced) in Rats
| Compound | Class | Dosing Regimen (p.o.) | Lesion Volume Reduction | Reference |
| SDZ 220-581 | Competitive NMDA Antagonist | 10 mg/kg | ~25% | [1] |
| SDZ 220-581 | Competitive NMDA Antagonist | 25 mg/kg | ~40% | [1] |
| SDZ EAB 515 | Competitive NMDA Antagonist | 50 mg/kg | ~30% | [1] |
| MK-801 | Non-competitive NMDA Antagonist | 4 mg/kg (i.p.) | Complete block of toxicity | [4] |
| Memantine | Uncompetitive NMDA Antagonist | 31 mg/kg/day (diet) | Prevented neuronal damage | [5] |
Note: The data for MK-801 and Memantine are from separate studies and not in direct comparison with SDZ 220-581 under identical experimental conditions. Therefore, this comparison should be interpreted with caution.
Table 3: Potency in a Model of Haloperidol-Induced Catalepsy in Rats
| Compound | Class | Rank Order of Potency | Reference |
| MK-801 | Non-competitive NMDA Antagonist | 1 | [6] |
| SDZ 220-581 | Competitive NMDA Antagonist | 2 | [6] |
| SDZ EAA 494 (D-CPPene) | Competitive NMDA Antagonist | 3 | [6] |
| SDZ EAB 515 | Competitive NMDA Antagonist | 4 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and potential replication of the findings.
Transient Middle Cerebral Artery Occlusion (MCAO) in Rats
This widely used model simulates focal ischemic stroke.
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-300g).[2]
-
Anesthesia: Anesthesia is induced and maintained with isoflurane (e.g., 3% for induction, 1.5% for maintenance) in a mixture of oxygen and nitrous oxide.[1]
-
Surgical Procedure:
-
A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated and dissected distally.
-
A 4-0 nylon monofilament with a silicon-coated tip is introduced into the ECA lumen and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA), typically 18-20 mm from the carotid bifurcation.
-
Occlusion is maintained for a specific duration (e.g., 90 or 120 minutes) to induce transient ischemia.
-
For reperfusion, the monofilament is withdrawn.
-
-
Drug Administration: SDZ 220-581 or vehicle is administered orally (p.o.) via gavage at specified time points before or after the MCAO procedure. For instance, in the study by Urwyler et al. (1996), the compound was given 1 hour before MCAO and again 5 hours later.[1]
-
Outcome Assessment:
-
Infarct Volume Measurement: 24 to 72 hours post-MCAO, animals are euthanized, and brains are removed and sectioned. The brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white. The unstained areas are quantified using image analysis software to determine the infarct volume, often expressed as a percentage of the total hemispheric volume.[1]
-
Quinolinic Acid-Induced Striatal Lesions in Rats
This model mimics the excitotoxic neuronal damage observed in neurodegenerative conditions like Huntington's disease.
-
Animal Model: Male Sprague-Dawley rats.[1]
-
Anesthesia: Rats are anesthetized, for example, with an intraperitoneal injection of chloral hydrate.[7]
-
Surgical Procedure:
-
Animals are placed in a stereotaxic frame.
-
A burr hole is drilled in the skull over the striatum.
-
Quinolinic acid (an NMDA receptor agonist) is dissolved in phosphate-buffered saline (PBS) and injected unilaterally into the striatum using a microsyringe. Typical coordinates from bregma are: anterior +1.7 mm, lateral +2.7 mm, ventral -4.8 mm.[8]
-
-
Drug Administration: SDZ 220-581 or vehicle is administered orally (p.o.) at specified times relative to the quinolinic acid injection. For example, 1 hour prior to the excitotoxin injection.[1]
-
Outcome Assessment:
-
Lesion Volume Measurement: Several days after the injection (e.g., 7 days), animals are euthanized, and their brains are processed for histology. Coronal sections are stained (e.g., with Nissl stain), and the volume of the neuronal lesion in the striatum is quantified using image analysis. The degree of neuroprotection is calculated by comparing the lesion volume in treated animals to that in vehicle-treated controls.[1]
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity and Inhibition by SDZ 220-581
The following diagram illustrates the excitotoxic cascade initiated by excessive NMDA receptor activation and the point of intervention for a competitive antagonist like SDZ 220-581.
Caption: NMDA receptor-mediated excitotoxicity and the inhibitory action of SDZ 220-581.
General Experimental Workflow for In Vivo Neuroprotection Studies
The following diagram outlines the typical workflow for assessing the neuroprotective efficacy of a compound in a rodent model of acute neuronal injury.
Caption: A generalized workflow for preclinical in vivo neuroprotection studies.
Conclusion
SDZ 220-581 demonstrates significant neuroprotective efficacy in preclinical models of both ischemic stroke and excitotoxicity. Its oral bioavailability and potent competitive antagonism at the NMDA receptor make it a compelling candidate for further investigation. The provided data suggests that while non-competitive antagonists like MK-801 may show higher efficacy in some models, they are often associated with a narrower therapeutic window and more significant side effects. Uncompetitive antagonists like memantine offer a different profile of activity, being more effective under conditions of pathological overactivation of the NMDA receptor.
The choice of a neuroprotective agent for further development will depend on the specific therapeutic indication, the desired safety profile, and the therapeutic window. This guide provides a foundational dataset to aid in these critical decisions. Further direct comparative studies are warranted to more definitively establish the relative efficacy and safety of SDZ 220-581 against other classes of neuroprotective agents.
References
- 1. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neuroprotective action of dizocilpine (MK-801) in the rat middle cerebral artery occlusion model of focal ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotection by memantine against neurodegeneration induced by beta-amyloid(1-40) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Pharmacodynamics of Memantine: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RODENT STROKE MODEL GUIDELINES FOR PRECLINICAL STROKE TRIALS (1ST EDITION) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the neuroprotective effects of montelukast on brain inflammation and metabolism in a rat model of quinolinic acid-induced striatal neurotoxicity [iris.unito.it]
- 8. jneurosci.org [jneurosci.org]
Validating the Antagonistic Effect of SDZ 220-581 on NMDA Receptors: A Comparative Guide
This guide provides a comprehensive comparison of SDZ 220-581 with other N-methyl-D-aspartate (NMDA) receptor antagonists. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details relevant methodologies, and visualizes complex signaling pathways to offer an objective evaluation of SDZ 220-581's performance.
Introduction to SDZ 220-581
SDZ 220-581, chemically known as (S)-α-amino-2'-chloro-5-(phosphonomethyl)[1,1'-biphenyl]-3-propanoic acid, is a potent and selective competitive antagonist of the NMDA receptor.[1] It acts by binding to the glutamate recognition site on the NMDA receptor, thereby preventing its activation by the endogenous agonist glutamate.[2] This competitive mechanism of action distinguishes it from other classes of NMDA receptor antagonists. SDZ 220-581 is orally active and has demonstrated efficacy in various preclinical models, including protection against maximal electroshock-induced seizures and reversal of haloperidol-induced catalepsy.[1][3]
Comparative In Vitro Antagonistic Potency
The antagonistic effect of SDZ 220-581 has been quantified and compared with other NMDA receptor antagonists using various in vitro assays. The binding affinity (pKi) and inhibitory concentration (IC50) are key parameters for this comparison.
| Compound | Antagonist Type | pKi | IC50 (nM) | Receptor Subtype Selectivity | Reference |
| SDZ 220-581 | Competitive | 7.7 | - | Not extensively reported | [3] |
| MK-801 | Uncompetitive | - | - | Non-selective | [1] |
| Memantine | Uncompetitive | - | - | Low affinity, voltage-dependent | [4] |
| Ketamine | Uncompetitive | - | - | Non-selective | [4] |
| CGS 19755 | Competitive | - | - | - | [5] |
| D-AP5 | Competitive | - | - | - | [6] |
| Ifenprodil | Non-competitive | - | - | GluN2B selective | [7] |
Note: A comprehensive table with more direct comparative IC50/Ki values across different receptor subtypes is needed for a complete picture. The available data for SDZ 220-581 primarily focuses on its high potency as a competitive antagonist without detailed subtype selectivity data in the provided search results.
Comparative In Vivo Efficacy
Preclinical in vivo studies provide valuable insights into the physiological effects of NMDA receptor antagonists. Key models include the maximal electroshock (MES) seizure model, catalepsy models, and prepulse inhibition (PPI) of the startle reflex, which is relevant to sensorimotor gating deficits observed in psychiatric disorders.
| Compound | Model | Effective Dose | Observed Effect | Reference |
| SDZ 220-581 | Haloperidol-induced catalepsy in rats | 0.32-3.2 mg/kg i.p. | Dose- and time-dependent reversal of catalepsy | [1] |
| SDZ 220-581 | Maximal electroshock seizures in mice | 3.2-32 mg/kg p.o. | Dose-dependent protection against seizures | [3] |
| MK-801 | Haloperidol-induced catalepsy in rats | - | More potent than SDZ 220-581 | [1] |
| Memantine | Prepulse Inhibition in rats | 10-20 mg/kg s.c. | Dose- and interval-dependent effects on PPI | [8] |
| Ketamine | Prepulse Inhibition in humans | - | Increased PPI at short prepulse intervals | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key in vitro and in vivo assays used to characterize NMDA receptor antagonists.
In Vitro Radioligand Binding Assay
This assay measures the affinity of a compound for the NMDA receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of SDZ 220-581 and other antagonists for the NMDA receptor.
Materials:
-
Rat brain membranes (e.g., cortical or hippocampal)
-
Radioligand (e.g., [3H]CGP 39653 for the glutamate site)
-
Test compounds (SDZ 220-581 and other antagonists)
-
Assay buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare rat brain membranes by homogenization and centrifugation.
-
Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in response to agonist and antagonist application.
Objective: To characterize the functional antagonism of NMDA receptor-mediated currents by SDZ 220-581 and other compounds.
Materials:
-
Cultured neurons or brain slices
-
Patch-clamp rig with amplifier and data acquisition system
-
Glass micropipettes
-
Extracellular solution containing NMDA and glycine
-
Intracellular solution for the recording pipette
-
Test compounds
Procedure:
-
Prepare cultured neurons or acute brain slices.
-
Obtain a whole-cell patch-clamp recording from a neuron.
-
Apply a solution containing NMDA and glycine to elicit inward currents through NMDA receptors.
-
Co-apply varying concentrations of the antagonist with the agonists.
-
Measure the reduction in the NMDA-evoked current in the presence of the antagonist.
-
Construct concentration-response curves to determine the IC50 of the antagonist.
-
For competitive antagonists, a Schild analysis can be performed by measuring the parallel rightward shift of the agonist concentration-response curve in the presence of different antagonist concentrations.
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Pathway
Activation of the NMDA receptor by glutamate and a co-agonist (glycine or D-serine) leads to the opening of its ion channel, allowing the influx of Ca2+ into the neuron. This calcium influx triggers a cascade of downstream signaling events crucial for synaptic plasticity, learning, and memory.
Caption: NMDA receptor signaling and points of antagonist intervention.
Experimental Workflow for Antagonist Validation
The process of validating a novel NMDA receptor antagonist like SDZ 220-581 involves a multi-step approach, from initial screening to in vivo efficacy studies.
Caption: Workflow for validating an NMDA receptor antagonist.
Conclusion
SDZ 220-581 is a potent, orally active, competitive NMDA receptor antagonist. In vitro and in vivo data demonstrate its efficacy in antagonizing NMDA receptor function, leading to neuroprotective and behavioral effects. When compared to other antagonists, its competitive mechanism offers a distinct pharmacological profile. Uncompetitive antagonists like ketamine and memantine act within the ion channel, leading to different voltage- and use-dependency. Non-competitive antagonists such as ifenprodil offer subtype selectivity, a feature not yet extensively characterized for SDZ 220-581. Further studies are warranted to fully elucidate the subtype selectivity of SDZ 220-581 and to directly compare its efficacy and side-effect profile with a broader range of clinically relevant NMDA receptor modulators. This will provide a more complete understanding of its therapeutic potential for neurological and psychiatric disorders.
References
- 1. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. NMDA receptor signaling: death or survival? | Scilit [scilit.com]
- 4. Neonatal NMDA receptor antagonist treatments have no effects on prepulse inhibition of postnatal day 25 Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Competitive NMDA receptor antagonists disrupt prepulse inhibition without reduction of startle amplitude in a dopamine receptor-independent manner in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. sketchviz.com [sketchviz.com]
- 8. The effects of memantine on prepulse inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SDZ 220-581 Hydrochloride and Ammonium Salt for Preclinical Research
For researchers and drug development professionals investigating neurological disorders, the N-methyl-D-aspartate (NMDA) receptor antagonist SDZ 220-581 is a valuable tool. This potent and competitive antagonist (pKi of 7.7) offers significant neuroprotective and anticonvulsant properties.[1] However, it is commercially available in two salt forms: hydrochloride and ammonium. The choice of salt form can have implications for experimental design and outcomes. This guide provides a comprehensive comparison of SDZ 220-581 hydrochloride and ammonium salt, supported by available data and detailed experimental protocols.
Physicochemical Properties: A Head-to-Head Comparison
| Property | SDZ 220-581 Hydrochloride | SDZ 220-581 Ammonium Salt | Reference(s) |
| Molecular Formula | C₁₆H₁₈Cl₂NO₅P | C₁₆H₂₀ClN₂O₅P | |
| Molecular Weight | 406.2 g/mol | 386.77 g/mol | [2] |
| CAS Number | 179411-93-9 | 179411-94-0 | [2][3] |
| Solubility in DMSO | 5 mg/mL (12.31 mM) | < 3.9 mg/mL | |
| Storage (Powder) | Recommended at -20°C | Recommended at -20°C | |
| Storage (in Solvent) | Recommended at -80°C | Recommended at -80°C | [4][5] |
Note: The provided solubility data is in DMSO. Solubility in aqueous solutions is expected to be lower and may necessitate the use of co-solvents for in vivo studies.
Considerations for Salt Form Selection in Experimental Design
The choice between the hydrochloride and ammonium salt of SDZ 220-581 will primarily be guided by solubility and formulation requirements for a specific experimental paradigm.
SDZ 220-581 Hydrochloride: Generally, hydrochloride salts of pharmaceutical compounds are selected to enhance aqueous solubility and stability.[6] The higher reported solubility of the hydrochloride form in DMSO suggests it may be more amenable to the preparation of concentrated stock solutions. This can be advantageous for in vivo studies requiring higher dosing volumes or for in vitro assays where solvent concentration needs to be minimized.
This compound: While exhibiting slightly lower solubility in DMSO, the ammonium salt may offer advantages in specific formulation contexts. For instance, in some complex formulations, the presence of a different counter-ion could influence compatibility with other excipients. The choice may also be influenced by the desired pH of the final formulation, as the two salts will have different effects on the acidity of the solution.
Ultimately, for any given experiment, it is crucial to perform pilot solubility and stability tests with the chosen salt form in the specific vehicle intended for use.
Experimental Protocols
Below are detailed methodologies for key experiments frequently conducted with SDZ 220-581. These protocols are adaptable for either salt form, with the understanding that initial formulation steps may need to be optimized based on the chosen salt's solubility.
In Vivo Formulation for Systemic Administration
This protocol is a general guideline for preparing SDZ 220-581 for oral or intraperitoneal administration in rodents.
Materials:
-
SDZ 220-581 (hydrochloride or ammonium salt)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of SDZ 220-581 in DMSO. Given the solubility data, a higher concentration stock may be achievable with the hydrochloride salt.
-
For a final dosing solution, slowly add the DMSO stock solution to PEG300 while vortexing.
-
Add Tween 80 to the mixture and continue to vortex until a clear solution is obtained.
-
Finally, add sterile saline to reach the desired final concentration and volume.
-
The final vehicle composition (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) may need to be optimized for solubility and tolerability in the animal model.
-
It is recommended to prepare the final dosing solution fresh on the day of the experiment.[4]
Maximal Electroshock (MES) Seizure Model
The MES model is a common preclinical assay to evaluate the anticonvulsant efficacy of compounds.
Animal Model: Male albino mice (e.g., ICR strain) weighing 20-25g.
Procedure:
-
Administer SDZ 220-581 (formulated as described above) via the desired route (e.g., oral gavage or intraperitoneal injection) at various doses. A vehicle control group should be included.
-
At the time of expected peak drug effect (e.g., 30-60 minutes post-administration), induce a seizure by delivering a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observe the animals for the presence or absence of a tonic hindlimb extension seizure, which is the primary endpoint of this model.
-
The dose that protects 50% of the animals from the tonic hindlimb extension (ED50) can be calculated to quantify the anticonvulsant potency.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This technique is used to study the effects of SDZ 220-581 on NMDA receptor-mediated currents in neurons.
Preparation:
-
Prepare acute brain slices (e.g., hippocampal or cortical slices) from rodents.
-
Maintain slices in an artificial cerebrospinal fluid (aCSF) solution, continuously bubbled with 95% O₂ / 5% CO₂.
Recording:
-
Obtain whole-cell patch-clamp recordings from neurons of interest.
-
Evoke synaptic responses by electrical stimulation of afferent pathways.
-
To isolate NMDA receptor-mediated currents, the recording medium typically includes antagonists for AMPA and GABA receptors (e.g., CNQX and picrotoxin, respectively) and is often magnesium-free to relieve the voltage-dependent block of NMDA receptors.[7]
-
After establishing a stable baseline of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs), bath-apply SDZ 220-581 at various concentrations.
-
Record the change in the amplitude of the NMDA receptor-mediated EPSCs to determine the inhibitory effect of SDZ 220-581.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the context in which SDZ 220-581 is studied, the following diagrams illustrate its mechanism of action and a typical experimental workflow.
References
- 1. SDZ 220-581 hydrochloride | NMDA receptor antagonist | CAS# 179411-93-9 | InvivoChem [invivochem.com]
- 2. labsolu.ca [labsolu.ca]
- 3. SDZ 220-581 ammonium | 179411-94-0 | FS65163 | Biosynth [biosynth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pharmaoffer.com [pharmaoffer.com]
- 7. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Anticonvulsant Profile of SDZ 220-581: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anticonvulsant activity of SDZ 220-581 against established antiepileptic drugs, phenytoin, and carbamazepine. The data presented is based on preclinical studies utilizing the maximal electroshock (MES) seizure model in mice, a well-validated screening paradigm for generalized tonic-clonic seizures.
Executive Summary
SDZ 220-581, a potent and competitive N-methyl-D-aspartate (NMDA) receptor antagonist, demonstrates significant anticonvulsant properties in in vivo models. This guide summarizes the available quantitative data, details the experimental methodologies used for its validation, and provides visual representations of its mechanism of action and the experimental workflow.
Comparative Efficacy in the Maximal Electroshock Seizure (MES) Test
The anticonvulsant efficacy of SDZ 220-581 was primarily evaluated using the maximal electroshock (MES) test in mice. This model is highly predictive of clinical efficacy against generalized tonic-clonic seizures. The median effective dose (ED50), the dose at which 50% of the animals are protected from the tonic hindlimb extension component of the seizure, is a key metric for comparison.
| Compound | Administration Route | ED50 (mg/kg) | Species | Primary Mechanism of Action |
| SDZ 220-581 | s.c. | 2.44[1] | Mouse | Competitive NMDA receptor antagonist |
| Phenytoin | i.p. | ~9.8[2] | Mouse | Voltage-gated sodium channel blocker |
| Carbamazepine | i.p. | ~8.7[2] | Mouse | Voltage-gated sodium channel blocker |
Note: ED50 values can vary depending on the specific experimental conditions, including mouse strain, vehicle, and exact protocol. The values presented are for comparative purposes based on available literature.
Oral administration of 10 mg/kg of SDZ 220-581 has been shown to provide full protection against maximal electroshock seizures in rodents, with a rapid onset of action (less than or equal to 1 hour) and a prolonged duration of action (greater than or equal to 24 hours).
Mechanism of Action: NMDA Receptor Antagonism in Epilepsy
Epileptic seizures are characterized by excessive synchronous neuronal firing. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its action on N-methyl-D-aspartate (NMDA) receptors plays a crucial role in epileptogenesis. Overactivation of NMDA receptors leads to an excessive influx of calcium ions (Ca2+), which triggers a cascade of downstream signaling events contributing to neuronal hyperexcitability and seizure activity.
SDZ 220-581 acts as a competitive antagonist at the NMDA receptor, binding to the glutamate recognition site. This blockade prevents the binding of glutamate and subsequent channel activation, thereby reducing the influx of Ca2+ and dampening neuronal excitability.
Experimental Protocols
The in vivo anticonvulsant activity of SDZ 220-581 was determined using the Maximal Electroshock Seizure (MES) test.
Objective: To assess the ability of a compound to prevent the spread of a maximal seizure.
Animal Model: Male albino mice (e.g., CF-1 or similar strains) are typically used.
Procedure:
-
Compound Administration: Animals are divided into groups and administered various doses of the test compound (SDZ 220-581) or a vehicle control, typically via oral (p.o.) or intraperitoneal (i.p.) routes. A standard anticonvulsant (e.g., phenytoin) is used as a positive control.
-
Time to Peak Effect: The test is conducted at the presumed time of peak effect of the drug.
-
Induction of Seizure: A maximal seizure is induced via corneal or auricular electrodes using an alternating electrical current (e.g., 50-60 Hz, 50 mA for 0.2 seconds in mice).
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.
-
Data Analysis: The percentage of animals protected at each dose is determined, and the median effective dose (ED50) is calculated using statistical methods such as probit analysis.
In Vivo Anticonvulsant Screening Workflow
The process of screening and validating a potential anticonvulsant drug like SDZ 220-581 in vivo follows a structured workflow.
Conclusion
The in vivo data strongly supports the anticonvulsant activity of SDZ 220-581, positioning it as a potent compound in the maximal electroshock seizure model. Its efficacy, coupled with its distinct mechanism of action as a competitive NMDA receptor antagonist, suggests its potential as a valuable research tool and a lead compound for the development of novel antiepileptic therapies. Further comparative studies under identical experimental conditions would be beneficial to more definitively establish its potency relative to standard-of-care anticonvulsants.
References
A Comparative Analysis of SDZ 220-581 and Other Glutamate Receptor Blockers
Introduction
Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), playing a critical role in synaptic plasticity, learning, and memory.[1] Its actions are mediated by ionotropic receptors (NMDA, AMPA, and kainate) and metabotropic receptors.[2] Overactivation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, can lead to excitotoxic neuronal death, a process implicated in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.[1] This has driven the development of glutamate receptor antagonists as potential therapeutic agents.
SDZ 220-581 is a potent and selective competitive antagonist that binds to the glutamate recognition site on the NMDA receptor.[1][3] This guide provides a comparative analysis of SDZ 220-581 with other classes of glutamate receptor blockers, focusing on their mechanism of action, pharmacological profiles, and performance in preclinical experimental models, supported by quantitative data and detailed methodologies.
Mechanism of Action: A Comparative Overview
Glutamate receptor antagonists can be classified based on their binding site and mechanism of inhibition. SDZ 220-581 acts as a competitive antagonist, directly competing with glutamate at its binding site on the NMDA receptor.[1][4] This contrasts with other major classes of NMDA receptor blockers.
-
Competitive Antagonists (e.g., SDZ 220-581, CGS 19755): These compounds bind to the primary agonist (glutamate) binding site on the GluN2 subunit, preventing receptor activation.[1][5][6]
-
Non-competitive Channel Blockers (e.g., MK-801, Ketamine, Memantine): These drugs bind to a site within the receptor's ion channel (the PCP site), physically occluding the flow of ions even when glutamate and the co-agonist glycine are bound.[6][7][8] Their action is use-dependent, requiring the channel to open first.
-
Glycine Site Antagonists (e.g., L-701,324): These agents block the NMDA receptor by binding to the co-agonist site on the GluN1 subunit, which must be occupied by glycine or D-serine for the receptor to function.[2][6]
-
GluN2B-Selective Antagonists (e.g., Ro 25-6981, Ifenprodil): These are non-competitive antagonists that selectively target NMDA receptors containing the GluN2B subunit, offering the potential for a more targeted therapeutic effect with fewer side effects.[6][9]
Pharmacological Data Comparison
The potency and selectivity of glutamate receptor blockers are critical determinants of their therapeutic potential. The following tables summarize key quantitative data for SDZ 220-581 and other representative antagonists.
Table 1: Receptor Binding Affinity and Potency
This table compares the in vitro binding affinity (pKi or Ki) and functional potency (IC50) of various antagonists for the NMDA receptor. Higher pKi values and lower Ki/IC50 values indicate greater potency.
| Compound | Class | Target Site | pKi | Ki | IC50 |
| SDZ 220-581 | Competitive | Glutamate | 7.7[1][3][10] | ~20 nM | - |
| CGS 19755 | Competitive | Glutamate | - | - | - |
| MK-801 | Non-competitive | Channel Pore | - | 30.5 nM[9] | - |
| Ketamine | Non-competitive | Channel Pore | - | - | - |
| Memantine | Non-competitive | Channel Pore | - | - | - |
| L-701,324 | Glycine Site | Glycine | - | - | - |
| Ro 25-6981 | GluN2B-selective | GluN2B subunit | - | - | 9 nM (NR1/2B)[9] |
| Ifenprodil | GluN2B-selective | GluN2B subunit | - | - | 0.34 µM[9] |
Data for some compounds were not available in the provided search results and are marked with "-". pKi is the negative logarithm of the Ki value.
Table 2: In Vivo Efficacy in Preclinical Models
This table presents the effective doses (ED50) or protective doses of antagonists in common animal models of neurological disorders.
| Compound | Animal Model | Endpoint | Route | Effective Dose |
| SDZ 220-581 | Maximal Electroshock Seizure (MES) | Seizure Protection | p.o. | ED50 < 3.2 mg/kg (mice)[3] |
| SDZ 220-581 | Maximal Electroshock Seizure (MES) | Full Protection | p.o. | 10 mg/kg (rats & mice)[1][11] |
| SDZ 220-581 | Quinolinic Acid Lesion | Neuroprotection | p.o. | 10-50 mg/kg (rats)[11] |
| SDZ 220-581 | MCAO Focal Ischemia | Infarct Reduction | p.o. | ≥ 2 x 10 mg/kg (rats)[11] |
| SDZ 220-581 | Prepulse Inhibition (PPI) Disruption | Gating Deficit | i.p. | 2.5 - 5.0 mg/kg (rats)[12] |
| SDZ EAB-515 | Prepulse Inhibition (PPI) Disruption | Gating Deficit | - | 3.0 - 30.0 mg/kg (rats)[12] |
| MK-801 | Haloperidol-induced Catalepsy | Reversal | - | More potent than SDZ 220-581[13] |
p.o. = oral administration; i.p. = intraperitoneal injection. MCAO = Middle Cerebral Artery Occlusion.
SDZ 220-581 demonstrates high oral activity and a long duration of action, providing full protection against maximal electroshock-induced seizures for over 24 hours at a dose of 10 mg/kg.[1][11] Its neuroprotective effects are evident in models of both excitotoxicity and focal cerebral ischemia.[7][11]
Experimental Protocols & Methodologies
The data presented above are derived from standardized preclinical assays. Below are detailed methodologies for key experiments used to characterize and compare glutamate receptor blockers.
Radioligand Binding Assay (for Receptor Affinity)
This in vitro assay quantifies the affinity of a compound for a specific receptor.
-
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., SDZ 220-581) for the NMDA receptor.
-
Materials:
-
Brain tissue homogenates (e.g., from rat cortex) containing the target receptors.
-
A radiolabeled ligand with known high affinity for the target site (e.g., [3H]CGP 39653 for the glutamate site).
-
Test compound at various concentrations.
-
Incubation buffer, filtration apparatus, and scintillation counter.
-
-
Protocol:
-
Membrane Preparation: Brain tissue is homogenized and centrifuged to isolate cell membranes rich in NMDA receptors.
-
Incubation: The membranes are incubated in a buffer solution with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Analysis: The data are used to calculate the IC50 value (the concentration of the test compound that displaces 50% of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Maximal Electroshock (MES) Seizure Model (for Anticonvulsant Activity)
This in vivo model is widely used to screen for anticonvulsant efficacy.
-
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure.
-
Protocol:
-
Dosing: Animals (rats or mice) are administered the test compound or a vehicle control at various doses via a specific route (e.g., oral).[3][11]
-
Stimulation: After a predetermined time for drug absorption, a brief, high-intensity electrical stimulus is applied through corneal or ear-clip electrodes.
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure. The absence of this response is defined as protection.
-
Analysis: The percentage of animals protected at each dose is calculated, and the data are used to determine the median effective dose (ED50). The time course of the drug's effect can also be evaluated by varying the interval between dosing and stimulation.[3][11]
-
Prepulse Inhibition (PPI) Model (for Sensorimotor Gating)
PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus. It is used to model sensorimotor gating deficits observed in disorders like schizophrenia.[1][12]
-
Objective: To measure a compound's effect on sensorimotor gating.
-
Protocol:
-
Dosing: Animals are administered the test compound (e.g., SDZ 220-581) or vehicle.
-
Acclimation: The animal is placed in a startle chamber to acclimate.
-
Testing: The animal is subjected to a series of trials: some with only the startling stimulus (pulse-alone trials) and others where the startling stimulus is preceded by a weak prepulse (prepulse-plus-pulse trials).
-
Measurement: The startle response (a whole-body flinch) is measured by a sensor platform.
-
Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-plus-pulse trials compared to pulse-alone trials. A reduction in PPI indicates a disruption of sensorimotor gating.[1][12] Studies show that competitive NMDA antagonists like SDZ 220-581 that effectively cross the blood-brain barrier can disrupt PPI, similar to non-competitive antagonists.[12]
-
Conclusion
SDZ 220-581 is a potent, orally active, and long-lasting competitive NMDA receptor antagonist.[1][11] Its pharmacological profile, characterized by high affinity for the glutamate binding site, distinguishes it from non-competitive channel blockers, glycine site antagonists, and subunit-selective modulators. Preclinical data robustly support its efficacy as an anticonvulsant and neuroprotective agent.[1][7][11] However, like other brain-penetrant NMDA antagonists, it can induce psychotomimetic-like effects, such as the disruption of prepulse inhibition.[12] The comparative data and detailed protocols provided in this guide offer a framework for researchers to evaluate the distinct properties of SDZ 220-581 relative to other glutamate receptor blockers in the context of developing novel therapeutics for neurological and psychiatric disorders.
References
- 1. Sdz 220-581 (174575-17-8) for sale [vulcanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. search.library.oregonstate.edu [search.library.oregonstate.edu]
- 5. Item - Kynurenic acid in psychiatric disorders : studies on the mechanisms of action - Karolinska Institutet - Figshare [openarchive.ki.se]
- 6. mdpi.com [mdpi.com]
- 7. apexbt.com [apexbt.com]
- 8. Comparison of the potency, kinetics and voltage-dependency of a series of uncompetitive NMDA receptor antagonists in vitro with anticonvulsive and motor impairment activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. adooq.com [adooq.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Biphenyl-derivatives of 2-amino-7-phosphono-heptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonists--II. Pharmacological characterization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Disruption of prepulse inhibition and increases in locomotor activity by competitive N-methyl-D-aspartate receptor antagonists in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The competitive NMDA receptor antagonist SDZ 220-581 reverses haloperidol-induced catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Experiments Using SDZ 220-581
This guide provides a comparative analysis of the NMDA receptor antagonist SDZ 220-581 with other alternatives, focusing on the reproducibility of key preclinical experiments. It is intended for researchers, scientists, and drug development professionals working in the field of neuroscience and pharmacology.
Mechanism of Action: Competitive Antagonism at the NMDA Receptor
SDZ 220-581 is a potent and orally active competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a pKi of 7.7.[1] It exerts its effects by binding to the glutamate recognition site on the NMDA receptor, thereby preventing its activation by the endogenous agonist glutamate.[1] This mechanism contrasts with non-competitive antagonists, such as MK-801, which block the ion channel of the receptor. The competitive nature of SDZ 220-581's binding allows for a more nuanced modulation of NMDA receptor activity, which can be overcome by high concentrations of glutamate.
Comparative Data in Preclinical Models
The following tables summarize the quantitative data from key preclinical experiments used to characterize the activity of SDZ 220-581 and its alternatives.
Table 1: Anticonvulsant Activity in the Maximal Electroshock Seizure (MES) Test
The MES test is a widely used preclinical model to assess the efficacy of anticonvulsant drugs. The endpoint is typically the protection against tonic hindlimb extension in rodents.
| Compound | Class | Animal Model | Dose | Effect |
| SDZ 220-581 | Competitive NMDA Antagonist | Mouse/Rat | 10 mg/kg (oral) | Full protection against MES |
| (+)MK-801 | Non-competitive NMDA Antagonist | Mouse | 0.28 mg/kg (i.p.) | ED50 to increase tonic hindlimb extension time by 3 minutes[2] |
Note: The endpoints for SDZ 220-581 and (+)MK-801 in the available literature are different, which should be considered when making direct comparisons.
Table 2: Effect on Prepulse Inhibition (PPI) of the Acoustic Startle Response
Prepulse inhibition is a measure of sensorimotor gating, a neurological process that is deficient in certain psychiatric disorders like schizophrenia. Disruption of PPI is a common behavioral effect of NMDA receptor antagonists.
| Compound | Class | Animal Model | Effect on PPI |
| SDZ 220-581 | Competitive NMDA Antagonist | Rat | Robust reduction in PPI |
| CGS 19755 | Competitive NMDA Antagonist | Rat | Robust reduction in PPI |
| MK-801 | Non-competitive NMDA Antagonist | Rat | Disruption of PPI[3] |
| L-701,324 | Glycine Site Antagonist | Rat | No effect on PPI |
| 4-Cl-KYN | Glycine Site Antagonist | Rat | No effect on PPI |
| MLA | α7nAChR Antagonist | Rat | No effect on PPI |
Experimental Protocols
To ensure the reproducibility of the cited experiments, detailed methodologies are provided below.
Maximal Electroshock Seizure (MES) Test Protocol
This protocol is a standard method for inducing generalized tonic-clonic seizures in rodents.
Materials:
-
Rodents (mice or rats)
-
Electroshock device with corneal electrodes
-
Saline solution with anesthetic (e.g., 0.5% tetracaine) for corneal application
-
Test compound (SDZ 220-581 or alternative) and vehicle control
Procedure:
-
Administer the test compound or vehicle to the animals at the desired dose and route.
-
At the time of expected peak effect, apply a drop of saline/anesthetic solution to the corneas of the animal to ensure good electrical contact and minimize discomfort.
-
Place the corneal electrodes on the animal's eyes.
-
Deliver a suprathreshold electrical stimulus (e.g., 50-60 Hz for 0.2-2 seconds).
-
Observe the animal for the presence or absence of a tonic hindlimb extension, which typically lasts for several seconds.
-
The primary endpoint is the percentage of animals in each treatment group that are protected from the tonic hindlimb extension.
Prepulse Inhibition (PPI) of the Acoustic Startle Response Protocol
This protocol measures the ability of a weak sensory stimulus (prepulse) to inhibit the motor response to a subsequent strong stimulus (pulse).
Materials:
-
Rodents (rats or mice)
-
Startle response measurement system with a sound-attenuating chamber
-
Test compound (SDZ 220-581 or alternative) and vehicle control
Procedure:
-
Administer the test compound or vehicle to the animals at the desired dose and route.
-
Place the animal in the startle chamber and allow for a period of acclimation.
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 3-12 dB above background) is presented.
-
Prepulse-plus-pulse trials: The weak prepulse stimulus is presented shortly before the strong pulse stimulus (typically 30-500 ms).
-
No-stimulus trials: Background noise only.
-
-
The startle response (a whole-body flinch) is measured by a sensor platform.
-
PPI is calculated as the percentage reduction in the startle response in the prepulse-plus-pulse trials compared to the pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-plus-pulse trials / Startle amplitude on pulse-alone trials)] x 100
Visualizing Mechanisms and Workflows
The following diagrams illustrate the signaling pathway affected by SDZ 220-581 and the workflows of the key experiments.
References
A Comparative Guide to NMDA and PAF Receptor Antagonists, Featuring SDZ 220-581
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potency of the N-methyl-D-aspartate (NMDA) receptor antagonist SDZ 220-581 against other standard NMDA receptor antagonists. It has come to our attention that there may be a misunderstanding regarding the target of SDZ 220-581. All available scientific literature indicates that SDZ 220-581 is a potent and competitive antagonist of the NMDA receptor, not the Platelet-Activating Factor (PAF) receptor.
Therefore, to provide accurate and relevant information, this guide is structured into two main sections. The first section will benchmark the potency of SDZ 220-581 against other well-characterized NMDA receptor antagonists. The second section will provide a separate comparative analysis of standard Platelet-Activating Factor (PAF) receptor antagonists.
Section 1: Benchmarking SDZ 220-581 Against Standard NMDA Receptor Antagonists
SDZ 220-581 is a competitive antagonist that binds to the glutamate recognition site on the NMDA receptor.[1][2] Its potency is often expressed as a pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Data Presentation: Potency of NMDA Receptor Antagonists
The following table summarizes the binding affinities (Ki or pKi) of SDZ 220-581 and other standard NMDA receptor antagonists.
| Antagonist | Mechanism of Action | Potency (Ki or pKi) | Species/Tissue |
| SDZ 220-581 | Competitive, Glutamate Site | pKi = 7.7 | Rat Brain |
| MK-801 | Non-competitive, Channel Blocker | Ki = 37.2 nM | Rat Brain |
| CGS 19755 | Competitive, Glutamate Site | High Affinity Kd = 9 nM, Low Affinity Kd = 200 nM | Rat Brain Synaptic Membranes |
| AP5 (2-Amino-5-phosphonopentanoic acid) | Competitive, Glutamate Site | - | - |
| Ifenprodil | Non-competitive, NR2B subunit selective | High Affinity Ki ≈ 15 nM, Low Affinity Ki = 20-40 µM | Rat Brain Membranes |
Note: Ki and pKi values can vary depending on the experimental conditions, such as the radioligand used and the tissue preparation.
Experimental Protocol: Competitive NMDA Receptor Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity of a test compound for the NMDA receptor using a competitive radioligand binding assay.
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus)
-
Radioligand (e.g., [³H]CGP 39653 for the glutamate site, or [³H]MK-801 for the channel site)
-
Test compound (e.g., SDZ 220-581)
-
Standard non-labeled antagonist for non-specific binding determination (e.g., unlabeled CGS 19755 or MK-801)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Homogenizer
-
Centrifuge
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in binding buffer to a specific protein concentration.
-
-
Binding Assay:
-
In a series of tubes, add the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.
-
For determining total binding, add only the membrane preparation and radioligand.
-
For determining non-specific binding, add the membrane preparation, radioligand, and a high concentration of a standard non-labeled antagonist.
-
Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualization: NMDA Receptor Signaling Pathway
Caption: NMDA Receptor Signaling Pathway and Antagonism.
Section 2: Comparative Guide to Standard Platelet-Activating Factor (PAF) Receptor Antagonists
Platelet-Activating Factor (PAF) is a potent phospholipid mediator that exerts its effects by binding to the PAF receptor, a G-protein coupled receptor (GPCR). PAF receptor antagonists are a class of drugs that block the actions of PAF.
Data Presentation: Potency of PAF Receptor Antagonists
The following table summarizes the binding affinities (Ki) or inhibitory concentrations (IC50) of several standard PAF receptor antagonists.
| Antagonist | Potency (Ki or IC50) | Species/Assay |
| WEB 2086 (Apafant) | Ki = 9.9 nM | Human PAF Receptor Binding |
| CV-6209 | IC50 = 75 nM (rabbit platelets), 170 nM (human platelets) | PAF-induced Platelet Aggregation |
| Ginkgolide B | Ki = 1.3 µM | PAF Receptor Binding |
| ABT-491 | Ki = 0.6 nM | Human Platelet PAF Binding |
Experimental Protocol: PAF Receptor-Mediated Platelet Aggregation Assay
This protocol describes a method to assess the potency of a PAF receptor antagonist by measuring its ability to inhibit PAF-induced platelet aggregation using light transmission aggregometry.
Materials:
-
Freshly drawn human whole blood
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Platelet-Activating Factor (PAF)
-
Test compound (PAF receptor antagonist)
-
Saline solution
-
Light Transmission Aggregometer
-
Cuvettes and stir bars
-
Centrifuge
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP (the supernatant).
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP (the supernatant).
-
-
Platelet Aggregation Assay:
-
Adjust the platelet count in the PRP with PPP if necessary.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Place a cuvette with PRP and a stir bar into the aggregometer and allow it to warm to 37°C.
-
Add the test compound (antagonist) at various concentrations (or vehicle for control) to the PRP and incubate for a few minutes.
-
Add a submaximal concentration of PAF to induce platelet aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The extent of platelet aggregation is measured as the maximum percentage change in light transmission.
-
Calculate the percentage inhibition of aggregation for each concentration of the test compound compared to the control (vehicle-treated) sample.
-
Plot the percentage inhibition as a function of the log concentration of the test compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the antagonist that causes 50% inhibition of PAF-induced platelet aggregation.
-
Mandatory Visualization: PAF Receptor Signaling Pathway
Caption: PAF Receptor Signaling Pathway and Antagonism.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of SDZ 220-581 Ammonium Salt
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents like SDZ 220-581 Ammonium salt is a critical aspect of laboratory safety and environmental stewardship. Adherence to proper disposal protocols is imperative to mitigate risks to personnel and the environment. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of this compound.
Immediate Safety and Handling
Before initiating any disposal procedure, it is crucial to consult your institution's specific safety protocols and your local regulatory requirements. Always handle this compound wearing appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area, preferably within a chemical fume hood.
In Case of a Spill:
-
Evacuate and restrict access to the affected area.
-
Avoid generating dust from the solid material.
-
For small spills, carefully absorb the material with an inert absorbent material (e.g., sand, vermiculite).
-
Place the contaminated absorbent material into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. It should be disposed of through an approved waste disposal plant[1]. Do not dispose of this chemical down the drain or in regular solid waste.
-
Waste Identification and Segregation:
-
Properly label a dedicated waste container for "this compound and related waste."
-
Given its chemical structure (containing chlorine and phosphorus), this waste should be segregated with other chlorinated and organophosphorus compounds, as per your facility's waste management guidelines.
-
-
Containerizing Waste:
-
Solid Waste: Collect any solid this compound, contaminated PPE (gloves, weigh boats, etc.), and spill cleanup materials in a clearly labeled, sealed, and chemically compatible hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a labeled, sealed, and appropriate liquid hazardous waste container. Do not mix with incompatible waste streams.
-
Empty Containers: Any container that has held this compound must be triple-rinsed with a suitable solvent. The rinsate (the solvent used for rinsing) must be collected and disposed of as liquid hazardous waste. After triple-rinsing, the defaced container may be disposed of as regular waste, in accordance with institutional policy.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste container.
-
Do not attempt to transport hazardous waste yourself.
-
Quantitative Data Summary
No specific quantitative data for the disposal of this compound was found in the search results. For general laboratory chemical waste, quantitative limits for storage and disposal are often determined by local and institutional regulations. Always consult your EHS department for specific quantity limits.
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling SDZ 220-581 Ammonium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of SDZ 220-581 Ammonium Salt (CAS No. 179411-94-0). The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this potent, competitive NMDA receptor antagonist.[1][2]
Hazard Identification and Risk Assessment
This compound is a complex organic compound.[3] While a comprehensive Safety Data Sheet (SDS) is not publicly available, the chemical structure and its classification as a potent neuroactive agent necessitate a cautious approach.[1][3] All personnel must handle this compound as potentially hazardous. A thorough risk assessment should be conducted before any new experimental protocol involving this substance.
Key Potential Hazards:
-
Acute Toxicity: As a potent NMDA receptor antagonist, it may have significant physiological effects if ingested, inhaled, or absorbed through the skin.[1]
-
Skin and Eye Irritation: Direct contact with the powder or solutions may cause irritation.
-
Respiratory Tract Irritation: Inhalation of the powdered form can irritate the respiratory system.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. Adherence to these recommendations is mandatory to prevent exposure.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes | Safety goggles with side-shields | Must be worn at all times in the laboratory where the compound is handled to protect against splashes and airborne particles.[4] |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | Inspect gloves for any tears or perforations before use. Change gloves frequently and immediately if contaminated. |
| Body | Laboratory coat | A buttoned lab coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved respirator (e.g., N95 or higher) | Required when handling the powder outside of a certified chemical fume hood or when there is a risk of aerosolization. |
Operational Plan: Step-by-Step Handling Procedures
3.1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible and in good working order.[4]
3.2. Weighing and Solution Preparation:
-
Preparation: Before handling the compound, ensure all necessary PPE is correctly worn. Designate a specific area within the fume hood for handling.
-
Weighing: Carefully weigh the powdered compound on a tared weigh boat. Use anti-static equipment if available to prevent dispersal of the powder.
-
Dissolution: Add the solvent to the vessel containing the weighed powder slowly to avoid splashing. If using a volatile solvent, ensure adequate ventilation. The compound is soluble in DMSO.[1]
-
Labeling: Clearly label the container with the chemical name, concentration, date, and appropriate hazard symbols.
3.3. Experimental Use:
-
When transferring solutions, use appropriate tools such as calibrated pipettes to avoid spills.
-
Keep all containers with this compound sealed when not in use.
Disposal Plan
4.1. Waste Segregation and Collection:
-
All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
4.2. Disposal Procedure:
-
Dispose of all waste in accordance with local, state, and federal regulations.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visual Guidance
The following diagram illustrates the logical workflow for ensuring safety when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
